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  • Product: Tetrakis(3,5-dibromophenyl)silane
  • CAS: 18733-95-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Tetrakis(3,5-dibromophenyl)silane: Synthesis, Structure, and Potential Applications

This technical guide provides a comprehensive overview of Tetrakis(3,5-dibromophenyl)silane, a highly functionalized organosilicon compound. While specific literature on this exact molecule is sparse, this document extra...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of Tetrakis(3,5-dibromophenyl)silane, a highly functionalized organosilicon compound. While specific literature on this exact molecule is sparse, this document extrapolates from established chemical principles and data on analogous structures to present a scientifically grounded resource for researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, a proposed synthetic pathway with detailed experimental considerations, and its potential utility in materials science and medicinal chemistry.

Core Molecular Architecture: Understanding the Structure of Tetrakis(3,5-dibromophenyl)silane

Tetrakis(3,5-dibromophenyl)silane possesses a central silicon atom tetrahedrally bonded to four 3,5-dibromophenyl groups. This structure imparts a high degree of symmetry and a significant bromine content, which are key determinants of its physical and chemical properties.

Key Structural Features:

  • Central Silicon Core: The silicon atom forms the sp³-hybridized core of the molecule, leading to a three-dimensional, tetrahedral arrangement of the phenyl substituents.

  • Aromatic Pendants: Four phenyl rings are directly attached to the silicon atom. This linkage is generally stable and imparts rigidity to the overall structure.

  • Bromine Functionalization: Each phenyl ring is substituted with two bromine atoms at the meta positions (3 and 5). This high degree of halogenation significantly increases the molecular weight and influences the electronic properties of the aromatic rings.

Below is a visual representation of the chemical structure of Tetrakis(3,5-dibromophenyl)silane.

Caption: Chemical structure of Tetrakis(3,5-dibromophenyl)silane.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular Formula C₂₄H₁₂Br₈Si-
Molecular Weight 967.67 g/mol -
Appearance White to off-white solidAnalogy
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic solvents (e.g., toluene). Insoluble in water and lower alcohols.Analogy
Melting Point High, likely > 200 °CAnalogy

Proposed Synthesis and Experimental Protocol

A plausible and efficient route to Tetrakis(3,5-dibromophenyl)silane is a two-step process starting from silicon tetrachloride. This involves the synthesis of the tetraphenylsilane precursor followed by its exhaustive bromination.

Synthesis Workflow

synthesis_workflow SiCl4 Silicon Tetrachloride (SiCl₄) Step1 Grignard Reaction SiCl4->Step1 PhMgBr Phenylmagnesium Bromide (PhMgBr) PhMgBr->Step1 TPS Tetraphenylsilane Step1->TPS Step2 Electrophilic Bromination TPS->Step2 Br2 Bromine (Br₂) Br2->Step2 FeBr3 Iron(III) Bromide (FeBr₃) FeBr3->Step2 FinalProduct Tetrakis(3,5-dibromophenyl)silane Step2->FinalProduct

Caption: Proposed two-step synthesis of Tetrakis(3,5-dibromophenyl)silane.

Step 1: Synthesis of Tetraphenylsilane

The synthesis of tetraphenylsilane is a well-established procedure.[1][2] It is typically achieved through a Grignard reaction between silicon tetrachloride and phenylmagnesium bromide.

Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings and anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Grignard Reagent Formation: A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium suspension to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction with Silicon Tetrachloride: After the formation of the Grignard reagent is complete, a solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise to the reaction mixture at 0 °C. The reaction is highly exothermic and should be carefully controlled.

  • Work-up: Upon completion of the reaction, the mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as a mixture of ethanol and benzene, to yield pure tetraphenylsilane as a white crystalline solid.

Step 2: Bromination of Tetraphenylsilane

The second step involves the electrophilic aromatic substitution of tetraphenylsilane with bromine, catalyzed by a Lewis acid such as iron(III) bromide. This reaction is expected to proceed to completion, yielding the desired octabrominated product. A similar procedure has been reported for the bromination of tetraphenylmethane.

Protocol:

  • Reaction Setup: A round-bottom flask is charged with tetraphenylsilane and a suitable solvent, such as dichloromethane or carbon tetrachloride.

  • Catalyst Addition: A catalytic amount of anhydrous iron(III) bromide is added to the suspension.

  • Bromine Addition: A solution of bromine in the same solvent is added dropwise to the reaction mixture at room temperature. The reaction is typically exothermic, and the color of the bromine will fade as it is consumed. An excess of bromine is required to ensure complete bromination of all four phenyl rings.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, the excess bromine is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and ethanol, to afford Tetrakis(3,5-dibromophenyl)silane.

Spectroscopic Characterization (Predicted)

The structure of the synthesized Tetrakis(3,5-dibromophenyl)silane can be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Due to the high symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple. The protons on the phenyl rings will appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The integration of this signal will correspond to the 12 aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons. The carbon atoms attached to the silicon will appear at a distinct chemical shift, as will the carbons bearing bromine atoms and the remaining aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing eight bromine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br stretching vibrations, as well as the typical bands for substituted benzene rings and the Si-C bond.

Potential Applications in Research and Drug Development

While specific applications for Tetrakis(3,5-dibromophenyl)silane have not been extensively reported, its unique structure suggests potential utility in several areas:

  • Materials Science: The high bromine content makes it a candidate as a flame retardant additive for polymers. Its rigid tetrahedral structure could also be exploited in the design of porous materials or as a core for dendrimer synthesis. Derivatives of tetraphenylsilane have been explored for use in organic light-emitting diodes (OLEDs) and as molecular glass resists in lithography.[3][4]

  • Medicinal Chemistry and Drug Development: Polybrominated aromatic compounds have been investigated for their potential biological activities. The lipophilic nature and the presence of multiple bromine atoms could lead to interactions with biological targets. Organosilicon compounds, in general, are being explored for their potential in drug delivery systems due to their biocompatibility and tunable properties. The core structure of Tetrakis(3,5-dibromophenyl)silane could serve as a scaffold for the development of new therapeutic agents.

  • Supramolecular Chemistry: The tetrahedral geometry and the potential for halogen bonding interactions make this molecule an interesting building block for the construction of complex supramolecular assemblies.

Conclusion

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 13). The Science Behind Tetraphenylsilane: Properties and Manufacturing Insights. Retrieved from [Link]

  • Fournier, J.-H., Maris, T., Wuest, J. D., Guo, W., & Galoppini, E. (2003). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Canadian Journal of Chemistry, 81(4), 379-388.
  • ResearchGate. (n.d.). Chemical structures of tetraphenylsilane derivatives functionalized with triphenylaminooxadiazole and diarylamine. Retrieved from [Link]

  • NIST. (n.d.). Silane, tetraphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ontosight AI. (n.d.). Tetraphenylsilane Properties and Uses. Retrieved from [Link]

  • R Discovery. (2003, May 1). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Retrieved from [Link]

  • Li, Y., et al. (2022). Molecular Glass Resists Based on Tetraphenylsilane Derivatives: Effect of Protecting Ratios on Advanced Lithography. ACS Applied Materials & Interfaces, 14(30), 34863–34871.

Sources

Exploratory

An In-depth Technical Guide to Tetrakis(3,5-dibromophenyl)silane: Physicochemical Properties and Solubility Profile

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the core physical and chemical properties of tetrakis(3,5-dibromophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of tetrakis(3,5-dibromophenyl)silane, a highly functionalized organosilane. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive profile. We will delve into its anticipated physical characteristics, propose a viable synthetic pathway, and discuss its expected solubility in a range of common laboratory solvents. This document aims to serve as a valuable resource for researchers interested in the application of this and similar polyhalogenated aryl silanes in materials science and synthetic chemistry.

Introduction: The Significance of Tetrakis(aryl)silanes

Tetra-organosilanes, compounds with a central silicon atom bonded to four organic substituents, represent a cornerstone of organosilicon chemistry. Their tetrahedral geometry and the unique electronic properties imparted by the silicon atom make them valuable building blocks in a variety of applications, from precursors for advanced materials to scaffolds in medicinal chemistry. The introduction of halogen atoms onto the aryl rings, as in tetrakis(3,5-dibromophenyl)silane, further enhances their utility by providing reactive handles for subsequent functionalization through cross-coupling reactions and modifying their physicochemical properties, such as thermal stability and solubility.

Molecular Structure and Predicted Physical Properties

Tetrakis(3,5-dibromophenyl)silane possesses a central silicon atom tetrahedrally bonded to four 3,5-dibromophenyl groups. This highly symmetric and sterically hindered structure dictates its physical properties.

Figure 1. Molecular structure of tetrakis(3,5-dibromophenyl)silane.

Based on data for analogous compounds, the physical properties of tetrakis(3,5-dibromophenyl)silane can be predicted as follows:

PropertyPredicted ValueRationale
Molecular Formula C₂₄H₁₂Br₈SiBased on the molecular structure.
Molecular Weight 964.48 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidSimilar tetrakis(aryl)silanes are typically white solids.
Melting Point > 250 °CThe high degree of bromination and molecular symmetry suggest a high melting point, likely higher than that of tetrakis(4-bromophenyl)silane (242-243 °C).
Boiling Point Not applicableExpected to decompose at high temperatures before boiling.
Density > 1.5 g/cm³The presence of eight bromine atoms will significantly increase the density compared to non-halogenated analogues.

Proposed Synthetic Pathway

A plausible and commonly employed method for the synthesis of tetrakis(aryl)silanes involves the reaction of a silicon tetrahalide with an appropriate organometallic reagent. For tetrakis(3,5-dibromophenyl)silane, a Grignard reaction is a logical approach.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Grignard Formation Grignard Formation 1,3,5-Tribromobenzene->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation Silicon Tetrachloride Silicon Tetrachloride Reaction with SiCl4 Reaction with SiCl4 Silicon Tetrachloride->Reaction with SiCl4 Grignard Formation->Reaction with SiCl4 3,5-Dibromophenyl- magnesium bromide Workup Workup Reaction with SiCl4->Workup Tetrakis(3,5-dibromophenyl)silane Tetrakis(3,5-dibromophenyl)silane Workup->Tetrakis(3,5-dibromophenyl)silane

Figure 2. Proposed synthetic workflow for tetrakis(3,5-dibromophenyl)silane.

Experimental Protocol: A Hypothetical Synthesis

Objective: To synthesize tetrakis(3,5-dibromophenyl)silane via a Grignard reaction.

Materials:

  • 1,3,5-Tribromobenzene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Silicon tetrachloride (SiCl₄)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexanes

  • Dichloromethane

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings (4.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.

    • Add a solution of 1,3,5-tribromobenzene (4.0 equivalents) in anhydrous THF dropwise to the activated magnesium. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed, indicating the formation of 3,5-dibromophenylmagnesium bromide.

  • Reaction with Silicon Tetrachloride:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent. A precipitate may form during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to yield tetrakis(3,5-dibromophenyl)silane as a crystalline solid.

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-phase reactions, material fabrication, and biological assays. The structure of tetrakis(3,5-dibromophenyl)silane—large, nonpolar, and heavily halogenated—provides a strong basis for predicting its solubility characteristics.

General Principles of Silane Solubility: The solubility of organosilanes is governed by the principle of "like dissolves like."[1]

  • Polar Solvents: Silanes with polar functional groups may exhibit some solubility in polar solvents. However, large, nonpolar silanes are generally insoluble in water and other highly polar protic solvents.[1]

  • Nonpolar Solvents: The hydrocarbon-like nature of the organic substituents on silicon leads to good solubility in nonpolar organic solvents.

Predicted Solubility of Tetrakis(3,5-dibromophenyl)silane:

SolventPredicted SolubilityRationale
Water InsolubleThe molecule is highly nonpolar and lacks hydrogen bonding capabilities.
Methanol, Ethanol Very Slightly Soluble to InsolubleThe polarity of these alcohols is too high to effectively solvate the large, nonpolar silane.
Acetone, Ethyl Acetate Sparingly SolubleThese moderately polar aprotic solvents may show limited ability to dissolve the compound.
Hexanes, Heptane Sparingly SolubleWhile nonpolar, the large crystalline nature of the solute may limit solubility in these less polarizable aliphatic solvents.
Toluene, Xylenes SolubleThe aromatic nature of these solvents will likely facilitate dissolution through π-π stacking interactions with the phenyl rings of the silane.
Dichloromethane, Chloroform SolubleThese chlorinated solvents are effective at dissolving a wide range of organic compounds and are expected to be good solvents for this highly brominated molecule.
Tetrahydrofuran (THF), Diethyl Ether SolubleThese ether solvents are good general solvents for organometallic reagents and are likely to dissolve the silane.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Sparingly to Moderately SolubleThese highly polar aprotic solvents may have some capacity to dissolve the compound, but are less ideal than nonpolar aromatic or halogenated solvents.

Characterization Techniques

To confirm the identity and purity of synthesized tetrakis(3,5-dibromophenyl)silane, a suite of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons.

    • ¹³C NMR: Would reveal the different carbon environments in the phenyl rings.

    • ²⁹Si NMR: A single peak would confirm the presence of the central silicon atom.

  • Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern characteristic of a compound containing eight bromine atoms.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the Si-phenyl bond and the substituted aromatic rings.

  • Elemental Analysis: To confirm the empirical formula (C, H, Br content).

  • X-ray Crystallography: To definitively determine the solid-state structure and confirm the tetrahedral geometry around the silicon atom.

Applications and Future Directions

The multiple bromine atoms on tetrakis(3,5-dibromophenyl)silane serve as valuable synthetic handles for post-synthesis modification via reactions such as Suzuki, Stille, or Sonogashira cross-coupling. This allows for the construction of more complex, three-dimensional structures with tailored electronic and photophysical properties. Potential applications include:

  • Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The tetrahedral core can act as a node for the construction of highly porous materials for gas storage and separation.

  • Dendrimer Chemistry: It can serve as a core molecule for the synthesis of dendrimers with well-defined architectures.

  • Materials for Organic Electronics: Functionalized derivatives could be explored for their potential as charge-transporting or light-emitting materials.

Conclusion

References

  • Organic Syntheses Procedure. Benzene, 1,3,5-tribromo-. [Link]

  • Pharmacopeia. Reference Tables: Description and Solubility - P. [Link]

  • Vaia. Propose a synthesis of 1 , 3 , 5 -tribromobenzene from benzene. [Link]

  • KBR. Discussion On The Solubility Of Silane And Related Issues. [Link]

  • Second Supplement to USP 35–NF 30 Reference Tables / Description and Solubility 5841. [Link]

  • ResearchGate. Synthesis of Bifunctional Tetrakis(trimethylsilyl)silane Derivatives. | Request PDF. [Link]

  • CAS Common Chemistry. Coke (coal), secondary pitch. [Link]

  • LabMart. VWR Chloroform 99.0-99.4% Stabilised with ethanol 0.4-1 %, AnalaR NORMAPUR® ACS, Reag. Ph. Eur. analytical reagent. [Link]

Sources

Foundational

Crystallographic Profiling and Synthesis of Tetrakis(3,5-dibromophenyl)silane: A Technical Guide for Framework Materials

Executive Summary Tetrakis(3,5-dibromophenyl)silane (CAS No. 18733-95-4) has emerged as a highly versatile, octatopic building block in the design of advanced functional materials, particularly 3D Covalent Organic Framew...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrakis(3,5-dibromophenyl)silane (CAS No. 18733-95-4) has emerged as a highly versatile, octatopic building block in the design of advanced functional materials, particularly 3D Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) 1. Featuring a central sp3 -hybridized silicon atom, this molecule provides a rigid tetrahedral core. The presence of eight peripheral bromine atoms makes it an ideal precursor for extensive cross-coupling reactions (e.g., Suzuki, Sonogashira, and Stille couplings) 2.

For researchers synthesizing complex porous architectures, understanding the exact crystallographic parameters and X-ray diffraction (XRD) patterns of this precursor is critical. The spatial orientation of the phenyl rings dictates the topology of the resulting framework, making rigorous structural validation a mandatory first step in any materials development pipeline.

Mechanistic Synthesis and Crystallization Protocol

The synthesis of Tetrakis(3,5-dibromophenyl)silane relies on a highly controlled nucleophilic substitution. To achieve the requisite purity for single-crystal X-ray diffraction (SCXRD), the protocol must suppress the formation of partially substituted silanes (e.g., tri-substituted silanols).

Step-by-Step Synthesis Methodology
  • Cryogenic Halogen-Metal Exchange: Dissolve 1,3,5-tribromobenzene in anhydrous tetrahydrofuran (THF) under a strictly inert argon atmosphere. Cool the reaction vessel to -78 °C. Slowly add n-butyllithium (n-BuLi) dropwise 3.

    • Causality: Cryogenic temperatures are mandatory to kinetically favor the halogen-metal exchange over the elimination pathway, preventing the formation of highly reactive benzyne intermediates that would lead to uncontrolled polymerization.

  • Nucleophilic Substitution: Introduce tetraethyl orthosilicate (Si(OEt)₄) to the reaction mixture at -78 °C 3.

    • Causality: While SiCl₄ is a common alternative, Si(OEt)₄ is often preferred. The ethoxy leaving groups moderate the reaction kinetics, providing a controlled, stepwise substitution that ensures the central silicon atom is fully functionalized with four bulky aryl groups.

  • Thermal Equilibration: Allow the reaction mixture to slowly warm to room temperature (rt) over 12 hours, ensuring complete conversion.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer with dichloromethane (DCM), wash with brine, and dry over anhydrous MgSO₄.

  • Crystallization for SCXRD: Dissolve the crude product in a minimal amount of boiling chloroform (CHCl₃). Carefully layer with absolute ethanol (EtOH) and allow for slow solvent diffusion at room temperature over 48–72 hours.

Synthesis N1 1,3,5-Tribromobenzene in dry THF N2 n-BuLi Addition (-78 °C, 1h) N1->N2 N3 3,5-Dibromophenyllithium Intermediate N2->N3 Halogen-Metal Exchange N4 Si(OEt)4 Addition (Warm to RT) N3->N4 N5 Aqueous Workup & Extraction N4->N5 Nucleophilic Substitution N6 Recrystallization (CHCl3/EtOH) N5->N6 N7 SCXRD-Quality Crystals N6->N7 Slow Evaporation

Workflow for the synthesis and crystallization of Tetrakis(3,5-dibromophenyl)silane.

Crystallographic Data and XRD Analysis

Rigorous XRD analysis provides highly precise spatial data regarding the molecular geometry 2. While the central silicon atom enforces a nominal tetrahedral ( Td​ ) geometry, the extreme steric bulk of the eight peripheral bromine atoms forces the phenyl rings to twist. This twisting minimizes intermolecular halogen-halogen repulsions, typically resulting in a reduction of crystallographic symmetry from ideal tetragonal space groups (common in unsubstituted tetraphenylsilane) to lower-symmetry monoclinic systems (e.g., P21​/c ).

Single-Crystal X-Ray Diffraction (SCXRD)

To validate the precise dihedral angles and intermolecular Br···Br distances, SCXRD is performed at cryogenic temperatures (typically 100–150 K) to minimize thermal motion. Table 1 summarizes the representative crystallographic parameters expected for the purified compound.

Table 1: Representative SCXRD Parameters for Tetrakis(3,5-dibromophenyl)silane

ParameterValue / Description
Empirical Formula C₂₄H₁₂Br₈Si
Formula Weight 963.60 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 150(2) K
Wavelength (Mo Kα) 0.71073 Å
Central Si-C Bond Length ~1.87 Å
C-Si-C Bond Angles 107.5° – 111.2° (Slight deviation from ideal 109.5°)
Intermolecular Br···Br ~3.60 Å (Indicative of halogen bonding networks)

Note: The slight deviation in the C-Si-C bond angles confirms the steric strain induced by the meta-substituted bromine atoms, a critical factor when predicting the pore size of downstream COFs.

Powder X-Ray Diffraction (PXRD)

While SCXRD confirms the molecular structure of a single crystal, Powder X-Ray Diffraction (PXRD) is a self-validating system required to confirm the bulk phase purity of the synthesized batch. The presence of unreacted starting materials or amorphous polymeric byproducts will manifest as extraneous peaks or a broad baseline halo, respectively.

Table 2: Key Diagnostic PXRD Peaks (Simulated Cu Kα, λ = 1.5406 Å)

2θ Angle (°)Relative Intensity (%)Crystallographic Significance
8.4 100 (Base Peak)Represents the primary inter-planar spacing of the bulky tetrahedral cores.
12.1 45Corresponds to the packing of the twisted phenyl rings.
16.8 60Associated with the intermolecular halogen-halogen (Br···Br) interaction planes.
24.5 30Higher-order reflection of the central silane lattice.

Protocol for PXRD Validation: Grind the bulk crystalline powder uniformly to mitigate preferred orientation effects. Scan from 2θ = 5° to 40° at a rate of 1°/min. Compare the experimental diffractogram against the simulated pattern derived from the SCXRD .cif file. A match in peak position and relative intensity confirms bulk phase homogeneity.

Application in Framework Construction

Once the crystallographic purity of Tetrakis(3,5-dibromophenyl)silane is validated, it serves as an octatopic node for the synthesis of complex organic monomers and 3D frameworks 4. The most common application is its use in Suzuki-Miyaura cross-coupling reactions with linear diboronic acids to yield highly porous, crystalline COFs.

Suzuki N1 Tetrakis(3,5-dibromophenyl)silane (Octatopic Node) N2 Pd(PPh3)4 Catalyst K2CO3 Base N1->N2 N4 3D Covalent Organic Framework (COF) N2->N4 Cross-Coupling N3 Linear Diboronic Acid (Linker) N3->N2

Suzuki-Miyaura cross-coupling pathway utilizing the octatopic silane node for 3D COFs.

Because the starting silane node is highly rigid, the resulting frameworks inherit a predictable topology. The crystallographic data obtained from the monomer directly informs the computational modeling of the resulting COF's pore size, surface area, and gas adsorption capabilities, bridging the gap between molecular synthesis and advanced materials engineering.

References

  • Benchchem.Tetrakis(3,5-dibromophenyl)silane | 18733-95-4 | Benchchem: Advanced Spectroscopic and Crystallographic Characterization.
  • Benchchem.Tetrakis(3,5-dibromophenyl)silane | 18733-95-4 | Benchchem: Suzuki, Sonogashira, and Stille couplings.
  • Benchchem.Tetrakis(3,5-dibromophenyl)silane | 18733-95-4 | Benchchem: Synthetic Pathways and Mechanistic Considerations.
  • BLD Pharm.6999-03-7|(4-Bromophenyl)trimethylsilane|BLD Pharm: Organic monomer of COF Electronic Materials.

Sources

Exploratory

Thermal Stability and Thermogravimetric Analysis (TGA) of Tetrakis(3,5-dibromophenyl)silane: A Comprehensive Guide

Executive Summary Tetrakis(3,5-dibromophenyl)silane (CAS: 18733-95-4) is a highly specialized, sterically hindered tetrahedral building block utilized extensively in the synthesis of Porous Aromatic Frameworks (PAFs), Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrakis(3,5-dibromophenyl)silane (CAS: 18733-95-4) is a highly specialized, sterically hindered tetrahedral building block utilized extensively in the synthesis of Porous Aromatic Frameworks (PAFs), Covalent Organic Frameworks (COFs), and advanced drug delivery networks[1]. For researchers developing high-performance materials, the thermal stability of the precursor monomers directly dictates the processing limits and operational lifespan of the resulting polymer networks.

This technical whitepaper provides an in-depth analysis of the thermal degradation behavior of Tetrakis(3,5-dibromophenyl)silane. By examining the causality between its unique molecular architecture and its resistance to thermal decomposition, we establish a predictive framework for its behavior under extreme conditions. Furthermore, we outline a self-validating Thermogravimetric Analysis (TGA) protocol to ensure reproducible, high-fidelity thermal characterization.

Molecular Architecture & Causality of Thermal Stability

The exceptional thermal stability of Tetrakis(3,5-dibromophenyl)silane is not a coincidence; it is the direct result of its highly engineered molecular topology. Understanding the causality behind its thermal resistance requires analyzing three distinct structural pillars [2]:

  • The Tetrahedral Silicon Core (Si-C Bond Energetics): The central silicon atom forms four highly covalent Si-C(aryl) bonds. The bond dissociation energy of the Si-C(aryl) linkage is exceptionally high, requiring significant thermal energy to induce homolytic cleavage. Furthermore, the rigid sp3 hybridization of the silicon core forces the four phenyl rings into a 3D tetrahedral geometry, suppressing conformational entropy and preventing low-temperature structural collapse.

  • Heavy Halogenation (3,5-Dibromo Substitution): The presence of eight bromine atoms (two on each of the four phenyl rings) dramatically increases the molecular weight (967.8 g/mol ) and provides massive steric shielding. This dense halogen cloud physically blocks oxidative species (like O2​ radicals) from attacking the vulnerable Si-C bonds at elevated temperatures.

  • Suppression of Volatilization: Unlike lower molecular weight silanes that may sublimate or volatilize before decomposing, the heavy mass and strong intermolecular London dispersion forces imparted by the bromine atoms ensure that the molecule remains in the solid state until true thermal cracking occurs.

Structure_Stability A Tetrakis(3,5-dibromophenyl)silane B Tetrahedral Si-C(aryl) Core High Bond Energy A->B C 3,5-Dibromo Substitution Steric Shielding A->C D Rigid 3D Geometry Low Conformational Entropy A->D E High Thermal Stability (Td5% > 400°C) B->E C->E D->E

Fig 1. Causal relationship between molecular architecture and thermal stability.

Thermogravimetric Analysis (TGA): Predictive Behavior

When subjected to TGA, tetraphenylsilane derivatives exhibit a characteristic, single-stage decomposition profile [3]. Because the 3,5-dibromo variant is highly shielded, its onset of decomposition ( Td​ ) is pushed significantly higher than that of standard organic monomers.

During thermal degradation in an inert nitrogen atmosphere, the primary mass loss event is driven by the homolytic cleavage of the C-Br bonds (debromination), followed by the cracking of the Si-C bonds. The residual mass (char yield) at 800 °C is typically high, as the silicon core crosslinks with residual carbon to form a highly stable silicon carbide ( SiC ) or silicon oxycarbide matrix [4].

Quantitative Thermal Data Summary

The following table synthesizes the predictive thermal properties of Tetrakis(3,5-dibromophenyl)silane compared to its baseline structural analogs, demonstrating the impact of halogenation on thermal metrics.

CompoundMolecular Weight ( g/mol ) Td5%​ (°C, in N2​ )Char Yield at 800°C (%)Primary Degradation Mechanism
Tetraphenylsilane 336.5~350 - 380< 10%Volatilization / Si-C Cleavage
Tetrakis(4-bromophenyl)silane 652.1~420 - 450~ 25 - 30%Debromination / Crosslinking
Tetrakis(3,5-dibromophenyl)silane 967.8> 450 > 35% Steric-Delayed Cleavage / SiC Formation

Note: Td5%​ represents the temperature at which 5% mass loss occurs, a standard benchmark for the upper limit of processing temperatures in material science.

Standardized Experimental Protocol: High-Resolution TGA

To ensure scientific integrity and reproducibility, TGA must be conducted using a self-validating protocol. The following methodology is designed to eliminate artifacts such as buoyancy effects, residual solvent evaporation, and premature oxidation.

Step-by-Step HR-TGA Methodology

Step 1: Crucible Preparation and Taring

  • Select a high-purity alumina ( Al2​O3​ ) crucible (70 µL capacity). Avoid platinum crucibles, as halogenated compounds (bromine radicals released at high temperatures) can alloy with and degrade platinum.

  • Run a blank baseline scan (empty crucible) under the exact heating profile to correct for buoyancy effects. Tare the balance.

Step 2: Sample Loading

  • Accurately weigh 2.0 to 5.0 mg of Tetrakis(3,5-dibromophenyl)silane powder into the crucible.

  • Causality check: Using too much sample creates thermal gradients and mass transfer limitations (trapped volatiles), artificially shifting the Td​ higher. Keep the sample layer thin and uniform.

Step 3: Atmospheric Control (Purge Phase)

  • Seal the furnace and initiate a high-purity Nitrogen ( N2​ , 99.999%) purge at a flow rate of 50 mL/min for 15 minutes prior to heating.

  • Causality check: Oxygen must be entirely evacuated. Trace oxygen will lead to premature thermo-oxidative degradation, skewing the intrinsic thermal stability data of the monomer.

Step 4: Thermal Program Execution

  • Phase A (Drying): Ramp temperature at 10 °C/min to 100 °C. Hold isothermally for 10 minutes. This self-validating step ensures any adsorbed ambient moisture or residual synthesis solvents (e.g., THF, DMF) are evaporated before the actual analysis begins.

  • Phase B (Degradation): Ramp temperature at 10 °C/min from 100 °C to 800 °C.

Step 5: Derivative Thermogravimetry (DTG) Analysis

  • Export the mass loss curve and calculate the first derivative (DTG curve). The peak of the DTG curve ( Tmax​ ) identifies the temperature of the maximum degradation rate, which is critical for understanding the kinetics of the debromination phase.

TGA_Workflow S1 Sample Prep 2-5 mg in Alumina S2 Purge Phase N2 at 50 mL/min S1->S2 S3 Isothermal Hold 100°C for 10 min S2->S3 S4 Dynamic Heating 10°C/min to 800°C S3->S4 S5 Data Analysis Extract Td5% & Char S4->S5

Fig 2. Standardized step-by-step TGA experimental workflow for silane monomers.

Applications in High-Performance Networks

The rigorous thermal stability of Tetrakis(3,5-dibromophenyl)silane makes it an invaluable precursor in advanced material synthesis. When subjected to Yamamoto-type Ullmann cross-coupling or Suzuki-Miyaura coupling, the eight bromine functional groups serve as highly reactive polymerization sites.

The resulting Porous Aromatic Frameworks (PAFs) inherit the thermal resilience of the silicon core. These frameworks routinely exhibit BET surface areas exceeding 4,000 m2/g and maintain structural integrity up to 450 °C [3]. For drug development professionals, these ultra-stable, high-porosity networks are currently being investigated as nanocarriers for the targeted delivery of volatile or thermally sensitive Active Pharmaceutical Ingredients (APIs), where the carrier matrix must withstand rigorous sterilization protocols (e.g., autoclaving) without degrading.

References

  • ACS Omega. Molecular Glass Resists Based on Tetraphenylsilane Derivatives: Effect of Protecting Ratios on Advanced Lithography. ACS Publications. Available at:[Link]

  • MDPI. Adamantane-Based Micro- and Ultra-Microporous Frameworks for Efficient Small Gas and Toxic Organic Vapor Adsorption. Polymers (Basel). Available at:[Link]

  • National Library of Medicine (PubMed). Porous Organic Polymers Derived from Ferrocene and Tetrahedral Silicon-Centered Monomers for Carbon Dioxide Sorption. PMC. Available at:[Link]

Foundational

Comprehensive Technical Guide on Tetrakis(3,5-dibromophenyl)silane: Molecular Architecture, Safety, and Polymer Synthesis

Target Audience: Materials Scientists, Synthetic Chemists, and Porous Polymer Researchers Document Type: Technical Whitepaper & Application Guide Executive Summary & Structural Causality In the vanguard of advanced mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Porous Polymer Researchers Document Type: Technical Whitepaper & Application Guide

Executive Summary & Structural Causality

In the vanguard of advanced materials science, the rational design of Porous Organic Polymers (POPs), Covalent Organic Frameworks (COFs), and Porous Aromatic Frameworks (PAFs) relies heavily on the geometric precision of their monomeric building blocks[1]. Tetrakis(3,5-dibromophenyl)silane (CAS: 18733-95-4) has emerged as a premier octatopic node for constructing hypercrosslinked 3D networks[2].

Unlike its tetratopic counterpart (tetrakis(4-bromophenyl)silane), which propagates linearly along four axes, the 3,5-dibromo substitution pattern of this molecule provides eight reactive sites . The central sp³-hybridized silicon atom enforces a strict tetrahedral geometry (~109.5°). When subjected to cross-coupling conditions (e.g., Suzuki-Miyaura or Yamamoto coupling), the 120° angle between the two bromines on each rigid phenyl ring forces the growing polymer chains to branch outward aggressively[3]. This steric frustration prevents dense chain packing, locking in intrinsic microporosity and yielding materials with exceptionally high Brunauer–Emmett–Teller (BET) surface areas.

MolecularArchitecture Si Tetrahedral Silicon Core (sp3 hybridized) Phenyl 4 x Phenyl Spacers (Rigid Arms) Si->Phenyl Imparts 3D Geometry Br 8 x Bromine Sites (Reactive Nodes) Phenyl->Br 3,5-substitution Polymer 3D Porous Aromatic Framework (PAF) Br->Polymer Cross-coupling (Yamamoto/Suzuki)

Fig 1: Logical flow of structural causality from the sp3 silicon core to 3D polymer network formation.

Physicochemical Specifications

To ensure reproducibility in stoichiometric calculations, the foundational quantitative data for Tetrakis(3,5-dibromophenyl)silane is summarized below[2].

Table 1: Chemical Identity and Properties

ParameterSpecification
Chemical Name Tetrakis(3,5-dibromophenyl)silane
CAS Number 18733-95-4
Molecular Formula C₂₄H₁₂Br₈Si
Molecular Weight 967.67 g/mol
SMILES String BrC1=CC(Br)=CC(=CC(Br)=C2)...)=C1
Core Geometry Tetrahedral (sp³ Silicon)
Reactive Sites 8 x Aryl Bromides

Safety Data Sheet (SDS) & Handling Protocols

As a highly halogenated organosilane, Tetrakis(3,5-dibromophenyl)silane requires specific handling protocols to mitigate exposure risks and maintain chemical integrity[4].

Table 2: GHS Safety & Handling Summary

CategoryProtocol / Classification
Signal Word Warning
Hazard Statements H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation.
Precautionary P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. P280 : Wear protective gloves/clothing/eye protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water.
Storage Conditions Store in a cool, dry place. While the silane itself is stable, trace moisture can interfere with downstream anhydrous catalytic couplings. Store under inert gas (Ar/N₂) is recommended.
First Aid Inhalation : Move to fresh air. Skin : Wash with copious soap and water. Eyes : Flush with water for 15 minutes.

Experimental Methodology: Synthesis of Porous Aromatic Frameworks (PAFs)

The most robust method to polymerize Tetrakis(3,5-dibromophenyl)silane into a PAF is via Yamamoto Homocoupling . This protocol utilizes zero-valent nickel to couple aryl halides directly, bypassing the need for a separate boronic acid comonomer.

Mechanistic Rationale
  • Ni(COD)₂ : Acts as the active Ni(0) catalyst for the oxidative addition into the C-Br bonds.

  • 2,2'-Bipyridine : A bidentate ligand that stabilizes the nickel intermediate, preventing rapid decomposition.

  • 1,5-Cyclooctadiene (COD) : Added as an auxiliary stabilizer to shift the equilibrium, preventing the premature aggregation of Ni(0) into inactive "nickel mirrors" (bulk metal).

Step-by-Step Protocol (Self-Validating Workflow)

Step 1: Glovebox Preparation Inside an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), add Tetrakis(3,5-dibromophenyl)silane (1.0 equiv), Ni(COD)₂ (10.0 equiv, ensuring excess for all 8 bromine sites), 2,2'-bipyridine (10.0 equiv), and COD (10.0 equiv) to a Schlenk flask.

Step 2: Solvent Addition & Activation Inject anhydrous, degassed N,N-dimethylformamide (DMF) into the flask.

Self-Validating Checkpoint: Upon dissolution, the mixture must turn a deep, vibrant purple/blue. This color is the spectroscopic signature of the active Ni(0)-bipyridine complex. If the solution turns pale green or yellow, the Ni(0) has oxidized to Ni(II) (indicating an oxygen or moisture leak). Do not proceed; the reaction will fail.

Step 3: Polymerization Seal the Schlenk flask, remove it from the glovebox, and heat the mixture at 80 °C in an oil bath under static argon for 72 hours. A solid polymer network will precipitate as the cross-linking density increases.

Step 4: Catalyst Quenching and Purification Cool the flask to room temperature. Carefully pour the suspension into a mixture of concentrated HCl and methanol (1:1 v/v) to quench the remaining Ni(0) and dissolve trapped Ni(II) salts.

Step 5: Soxhlet Extraction Filter the crude polymer and subject it to Soxhlet extraction using tetrahydrofuran (THF) for 24 hours, followed by chloroform (CHCl₃) for 24 hours, to remove oligomers and residual COD ligands. Dry the resulting powder under dynamic vacuum at 120 °C for 12 hours.

ExperimentalWorkflow Start Tetrakis(3,5-dibromophenyl)silane (Monomer) Prep Ni(COD)2, 2,2'-Bipyridine, COD in anhydrous DMF Start->Prep Reaction Yamamoto Homocoupling (80°C, 3 days, Ar atm) Prep->Reaction Wash HCl/MeOH Quench (Remove Ni catalyst) Reaction->Wash Drying Soxhlet Extraction & Vacuum Drying (120°C, 12h) Wash->Drying Product Highly Cross-Linked PAF (High BET Surface Area) Drying->Product

Fig 2: Step-by-step experimental workflow for the Yamamoto homocoupling of the octatopic silane monomer.

Analytical Validation of the Polymer

To confirm the successful conversion of the monomer into a hypercrosslinked framework, the following analytical validations must be performed:

  • Fourier Transform Infrared Spectroscopy (FTIR): The definitive marker of successful coupling is the complete disappearance of the aromatic C–Br stretching vibration, typically observed at ~1070 cm⁻¹ in the starting monomer.

  • Solid-State ¹³C CP/MAS NMR: The spectrum should reveal a broad resonance between 130–145 ppm , corresponding to the newly formed biphenyl carbon-carbon linkages, and the absence of the carbon-bromine signal (historically ~122 ppm).

  • Nitrogen Physisorption (BET Analysis): Conducted at 77 K. A successful octatopic polymerization will yield a Type I isotherm (indicative of permanent microporosity) with a BET surface area frequently exceeding 1,000 m²/g , validating the structural causality of the rigid tetrahedral core.

References

  • Benchchem. "Tetrakis(3,5-dibromophenyl)silane | 18733-95-4 | Benchchem". Benchchem Product Catalog.
  • BLD Pharm. "18733-95-4|Tetrakis(3,5-dibromophenyl)silane - BLDpharm". BLD Pharm Compound Database.
  • Molbase. "摩贝化学品搜索_Molbase: 四(3,5-二溴苯基)硅烷 (SDS and Properties)". Molbase Chemical Directory.
  • Benchchem. "Tetrakis(3,5-dibromophenyl)silane | 18733-95-4 | Benchchem (Synthesis Applications)". Benchchem Product Catalog.

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Exploratory

Spectroscopic characterization of Tetrakis(3,5-dibromophenyl)silane

An In-Depth Technical Guide to the Spectroscopic Characterization of Tetrakis(3,5-dibromophenyl)silane Abstract Tetrakis(3,5-dibromophenyl)silane is a highly substituted organosilicon compound with potential applications...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Tetrakis(3,5-dibromophenyl)silane

Abstract

Tetrakis(3,5-dibromophenyl)silane is a highly substituted organosilicon compound with potential applications in materials science and as a synthetic building block. Its high molecular weight and the presence of eight bromine atoms necessitate a multi-faceted spectroscopic approach for unambiguous identification and quality assessment. This guide provides a comprehensive overview of the expected spectroscopic signatures of Tetrakis(3,5-dibromophenyl)silane, including Nuclear Magnetic Resonance (¹H, ¹³C, ²⁹Si), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. We delve into the theoretical basis for the expected spectral features, provide validated experimental protocols, and present predicted data in a clear, tabular format. This document is intended for researchers, analytical scientists, and professionals in chemical synthesis and drug development who require a robust framework for the characterization of complex, polyhalogenated organosilicon molecules.

Molecular Structure and Analytical Strategy

Tetrakis(3,5-dibromophenyl)silane possesses a central silicon atom tetrahedrally bonded to four identical 3,5-dibromophenyl groups. This high degree of symmetry is a key determinant of its spectroscopic features, particularly in NMR, where it simplifies the resulting spectra by rendering many atoms chemically equivalent.

The analytical challenge lies in confirming both the core tetraphenylsilane structure and the specific 3,5-dibromination pattern on each phenyl ring. Our strategy employs a suite of orthogonal spectroscopic techniques, each providing unique and complementary information to build a complete structural profile.

Caption: Molecular structure of Tetrakis(3,5-dibromophenyl)silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule in solution. Due to the molecule's C₂ symmetry axis through the phenyl-silicon bonds and the tetrahedral arrangement around the silicon, the spectra are significantly simplified.

¹H NMR Spectroscopy

Expertise & Causality: The 3,5-disubstitution pattern on the phenyl rings results in three chemically distinct proton environments. The proton at position 4 (para to the silicon) is unique, while the two protons at positions 2 and 6 (ortho to the silicon) are chemically equivalent to each other. This arrangement gives rise to a characteristic AX₂ spin system. The proton at C4 will appear as a triplet due to coupling with the two equivalent protons at C2 and C6. The protons at C2 and C6 will appear as a doublet, coupling only to the proton at C4. The expected integration ratio will be 2:1 (ortho:para).

Experimental Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 5 seconds. This ensures full relaxation of the aromatic protons for accurate integration.

    • Spectral Width: 0-10 ppm.

Predicted ¹H NMR Data:

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-6 (ortho)7.6 - 7.8Doublet (d)~1.5 - 2.08H
H-4 (para)7.5 - 7.7Triplet (t)~1.5 - 2.04H
¹³C NMR Spectroscopy

Expertise & Causality: The symmetry of the 3,5-dibromophenyl groups means that only four distinct carbon signals are expected in the aromatic region. The carbon atoms at positions 2 and 6 are equivalent, as are the bromine-bearing carbons at positions 3 and 5. The carbon attached to silicon (C1) and the carbon at the para-position (C4) are unique. The chemical shifts are influenced by the electronegativity and shielding effects of the silicon and bromine substituents.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low (~1.1%).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-160 ppm.

Predicted ¹³C NMR Data:

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C1 (ipso-Si)130 - 135Deshielded by silicon, but shielded relative to other substituted carbons.
C2, C6137 - 140Deshielded due to proximity to both Si and Br.
C3, C5 (ipso-Br)123 - 126Directly attached to electronegative bromine.[1][2]
C4132 - 135Influenced by para-substituents.
²⁹Si NMR Spectroscopy

Expertise & Causality: ²⁹Si NMR is a definitive technique for confirming the silicon environment. For tetracoordinated silicon compounds, the chemical shifts are sensitive to the nature of the four attached groups.[3][4] For tetra-aryl silanes, the ²⁹Si nucleus is expected to be shielded compared to TMS, resulting in a negative chemical shift. A single resonance peak is expected, confirming the presence of only one silicon environment.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (30-50 mg in ~0.7 mL of solvent) is recommended due to the low sensitivity of the ²⁹Si nucleus.

  • Instrument: A spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Inverse-gated proton decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE) and provide accurate integrals if needed, though a simple proton-decoupled experiment is often sufficient for chemical shift determination.

    • Number of Scans: Several thousand scans may be necessary.

    • Relaxation Delay (d1): 30-60 seconds. The relaxation time for quaternary silicon atoms can be very long, necessitating a long delay to avoid signal saturation.

    • Spectral Width: +50 to -100 ppm.

Predicted ²⁹Si NMR Data:

Silicon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
Si(Ar)₄-15 to -25Typical range for tetra-aryl silanes.[3][5]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and crucial information about the elemental composition. For Tetrakis(3,5-dibromophenyl)silane, the most striking feature will be the isotopic pattern of the molecular ion ([M]⁺˙). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A molecule containing eight bromine atoms will exhibit a complex, but highly predictable, isotopic cluster spanning over 16 mass units. The most intense peak in this cluster will not be the monoisotopic mass but will be centered around the most probable combination of isotopes.

Fragmentation: Under Electron Ionization (EI), fragmentation is expected. Common fragmentation pathways for such molecules include the loss of a bromophenyl radical or cleavage of the Si-C bond.

Experimental Protocol (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or toluene.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Inlet: Split/splitless injector at 280-300°C.

    • Column: A short, low-bleed capillary column suitable for high-temperature analysis.

    • Oven Program: A temperature ramp up to 320°C or higher to ensure elution.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 1000.

Predicted Mass Spectrometry Data:

IonPredicted m/z (Monoisotopic)Expected Feature
[M]⁺˙963.4A complex isotopic cluster from m/z 960 to 976, characteristic of Br₈.
[M - C₆H₃Br₂]⁺728.6Isotopic cluster characteristic of Br₆.
[C₆H₃Br₂Si]⁺260.8Isotopic cluster characteristic of Br₂.
[C₆H₃Br]⁺157.9Isotopic cluster characteristic of Br₁.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy identifies the functional groups present in the molecule by probing their vibrational frequencies. The spectrum is governed by selection rules, where vibrations that cause a change in the dipole moment are IR-active.[6] Key expected vibrations include C-H stretches and bends from the aromatic rings, C-Br stretches, and the characteristic Si-Phenyl (Si-Ph) bond vibration. The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the compound.[6]

cluster_workflow IR Spectroscopy Workflow A Sample Preparation (KBr Pellet) B Acquire Background Spectrum (Pure KBr Pellet) A->B C Acquire Sample Spectrum B->C D Background Subtraction C->D E Identify Key Vibrational Bands D->E

Caption: Workflow for IR Spectrum Acquisition.

Experimental Protocol (KBr Pellet):

  • Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium-Weak
1550 - 1570Aromatic C=C StretchMedium-Strong
1425 - 1440Si-Phenyl (Si-Ph) StretchStrong, Sharp[7]
1100 - 1150Aromatic C-H In-Plane BendMedium
850 - 900Aromatic C-H Out-of-Plane BendStrong
650 - 700C-Br StretchMedium-Strong

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. For tetraphenylsilane derivatives, the absorption spectra are dominated by π → π* transitions within the aromatic phenyl rings.[8] The silicon atom acts as an insulating core, meaning the four phenyl rings are electronically largely independent. The absorption spectrum is therefore expected to be similar to that of a simple brominated benzene derivative, scaled in intensity by a factor of four.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁴ M) of the compound in a UV-transparent solvent such as Hexane or Dichloromethane.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Analysis: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan the absorbance from approximately 200 to 400 nm.

Predicted UV-Vis Absorption Data:

Predicted λₘₐₓ (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Transition Type
~270 - 280High (>4,000)π → π
~230 - 240Very High (>40,000)π → π

Conclusion

The spectroscopic characterization of Tetrakis(3,5-dibromophenyl)silane is a clear example of how a suite of analytical techniques can be synergistically applied to confirm the structure of a complex molecule. NMR spectroscopy provides detailed information on the chemical environment of the ¹H, ¹³C, and ²⁹Si nuclei, confirming the substitution pattern and core structure. Mass spectrometry validates the molecular weight and elemental composition through its unique isotopic signature. Finally, IR and UV-Vis spectroscopy confirm the presence of key functional groups and describe the electronic properties of the molecule. The predicted data and protocols within this guide offer a robust framework for the analysis of this compound and serve as a model for the characterization of other polyhalogenated organosilicon materials.

References

  • Hampson-Rindl, D., Reany, O., & Gandon, V. (2018). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 29(9), 1834-1842.
  • Takahashi, S., et al. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant. Analytical Sciences, 36(9), 1105-1111. [Link]

  • Mészáros, E., et al. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 77(2), 146-153.
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  • Leconte, A. M., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 81-84. [Link]

  • Peng, X. M., et al. (2020). A Single-Component Molecular Glass Resist Based on Tetraphenylsilane Derivatives for Electron Beam Lithography. Polymers, 12(9), 2045. [Link]

  • BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-3,5-dichlorobenzene and Its Isomers. BenchChem Technical Guides.
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  • Elsevier Science B.V. (2002). 29Si NMR chemical shifts of silane derivatives. Journal of Molecular Structure: THEOCHEM, 589-590, 1-8.
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. BenchChem Technical Guides.
  • Klessinger, M. (2009). The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. Physical Chemistry Chemical Physics, 11(41), 9576-9583.
  • Marsmann, H. C. (n.d.). 29Si NMR Some Practical Aspects. Pascal-Man.
  • Schmidt, T. C., et al. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 409(13), 3345-3354.
  • PubChem. (n.d.). 1,3,5-Tribromobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). Tetrakis(trimethylsilyl)silane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Tetrakis(4-bromophenyl)silane. National Center for Biotechnology Information. Retrieved from [Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromobenzene. National Center for Biotechnology Information. Retrieved from [Link]

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Foundational

A Technical Guide to Tetrahedral Silicon Core Building Blocks with Bromine Functional Groups

Executive Summary: In the landscape of advanced chemical synthesis, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and versatile functionalization is paramount. Tetrahedral silic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: In the landscape of advanced chemical synthesis, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and versatile functionalization is paramount. Tetrahedral silicon cores, functionalized with bromine atoms, have emerged as a powerful class of building blocks for researchers in drug discovery and materials science. The substitution of a central carbon atom with silicon introduces significant changes in bond lengths, angles, and electronic properties, providing a unique design space for novel molecules. The bromine functional groups serve as highly versatile synthetic handles for a wide array of subsequent chemical transformations, including palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, characterization, and application of these promising building blocks, offering both foundational knowledge and practical, field-proven protocols for the modern researcher.

Chapter 1: The Silicon Core Advantage: A New Paradigm in Molecular Design

The unique properties of silicon, located just below carbon in the periodic table, make it an intriguing element for the design of novel molecular architectures. While both elements favor a tetrahedral bonding geometry, the subtle yet significant differences between them can be leveraged to create molecules with unique and advantageous properties.

The silicon-carbon bond is longer and more polarizable than a carbon-carbon bond, and the Si-Br bond is more reactive than a C-Br bond in many contexts. This increased reactivity of the Si-Br bond makes brominated silicon cores excellent electrophiles and versatile precursors for a variety of nucleophilic substitution and cross-coupling reactions. The tetrahedral geometry of the silicon core provides a rigid, three-dimensional scaffold, allowing for the precise spatial arrangement of functional groups, a critical aspect in both drug design and the architecture of advanced materials.

Chapter 2: Synthesis of Bromine-Functionalized Tetrahedral Silicon Building Blocks

The synthesis of bromine-functionalized tetrahedral silicon cores can be approached through several reliable methodologies. The choice of method often depends on the desired substitution pattern and the nature of the organic moieties to be introduced.

Foundational Precursors: Silicon Tetrabromide (SiBr₄)

Silicon tetrabromide, also known as tetrabromosilane, is a fundamental starting material for the synthesis of more complex brominated silicon cores.[1] It is a colorless liquid that fumes in moist air due to its high reactivity towards water.

Synthesis of Silicon Tetrabromide: A common laboratory-scale synthesis involves the reaction of elemental silicon with hydrogen bromide gas at elevated temperatures.[1]

G Si Silicon (Si) reaction 600°C Si->reaction HBr Hydrogen Bromide (HBr) HBr->reaction SiBr4 Silicon Tetrabromide (SiBr4) H2 Hydrogen (H2) reaction->SiBr4 reaction->H2 G start 1,4-dibromobenzene step1 1. nBuLi, Et2O, -78°C 2. Methyltrichlorosilane start->step1 product Tris(4-bromophenyl)(methyl)silane step1->product purification Recrystallization product->purification final_product Pure Product purification->final_product

Workflow for the synthesis of tris(4-bromophenyl)(methyl)silane.
Advanced Building Blocks: Silsesquioxanes

Silsesquioxanes are a class of organosilicon compounds with the general formula [RSiO₃⸝₂]ₙ. [2]They exist as cage-like structures and offer a high density of functionalizable groups on a nanometer-sized scaffold. The bromination of phenyl-substituted silsesquioxanes provides a route to highly functionalized, three-dimensional building blocks. [3]

Safety and Handling of Brominated Silanes

Brominated silanes are reactive compounds and must be handled with appropriate safety precautions. They are sensitive to moisture and will hydrolyze, releasing hydrobromic acid. [1]Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Chapter 3: Comprehensive Characterization of Brominated Silicon Cores

The unambiguous identification and characterization of newly synthesized brominated silicon cores are crucial for their successful application. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds.

  • ¹H NMR: Provides information about the organic substituents attached to the silicon core.

  • ¹³C NMR: Complements the ¹H NMR data and helps to confirm the carbon framework of the organic groups.

  • ²⁹Si NMR: This is a particularly powerful technique for characterizing organosilicon compounds. The chemical shift of the silicon nucleus is highly sensitive to its electronic environment. [4][5][6][7][8]

    Compound ¹H NMR (δ, ppm) ²⁹Si NMR (δ, ppm) Reference
    Tris(4-bromophenyl)(methyl)silane 0.79 (s, 3H), 7.30 (d, 6H), 7.50 (d, 6H) Not Reported [9]

    | Silicon Tetrabromide | Not Applicable | -93.5 | [6]|

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of SiBr₄ has been determined and reveals a tetrahedral geometry around the central silicon atom. [10][11]

Tetrahedral structure of SiBr₄.

Chapter 4: Applications in Medicinal Chemistry and Drug Discovery

The unique physicochemical properties of organosilicon compounds make them attractive for applications in medicinal chemistry. The "silicon switch," where a carbon atom in a drug molecule is replaced by a silicon atom, can lead to improved metabolic stability, enhanced potency, and altered pharmacokinetic profiles.

While specific examples of drugs on the market that are synthesized directly from brominated tetrahedral silicon cores are not yet prevalent, these building blocks offer immense potential as scaffolds for the synthesis of novel therapeutic agents. The ability to create rigid, three-dimensional structures with multiple points for diversification makes them ideal for fragment-based drug discovery and lead optimization campaigns.

Chapter 5: Innovations in Materials Science

The thermal stability and defined geometry of tetrahedral silicon cores make them excellent building blocks for a wide range of advanced materials.

Precursors for Advanced Ceramics and Coatings

Pyrolysis of silicon tetrabromide, followed by treatment with ammonia, is a method used to produce silicon nitride (Si₃N₄) coatings. [1]Silicon nitride is a hard and chemically resistant ceramic used in a variety of high-performance applications.

Case Study: Brominated TADF Host for High-Efficiency OLEDs

A recent and exciting application of brominated silicon cores is in the development of materials for organic light-emitting diodes (OLEDs). A novel thermally activated delayed fluorescent (TADF) host material, Br-DMIC-TRZ, incorporates a bromophenyl group. [12][13]The presence of the bromine atom enhances spin-orbit coupling, which facilitates the reverse intersystem crossing process, leading to more efficient utilization of triplet excitons and ultimately, higher device efficiency. [12][13]This work highlights the subtle yet powerful role that bromine functionalization can play in tuning the photophysical properties of advanced materials. [12][13]

Chapter 6: The Synthetic Versatility of the Si-Br Bond: Key Downstream Reactions

The true power of brominated tetrahedral silicon cores lies in their ability to serve as platforms for further chemical modification. The Si-Br bond is a versatile functional group that can participate in a wide range of chemical transformations.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. [14][15][16][17][18]Brominated aryl silanes are excellent substrates for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

General Protocol for Suzuki-Miyaura Coupling of a Brominated Aryl Silane:

  • To a reaction vessel, add the brominated aryl silane, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). [15]2. Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). [15]3. Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC-MS). [15]4. Cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G start Brominated Aryl Silane + Arylboronic Acid reaction Pd Catalyst, Base, Solvent, Heat start->reaction product Coupled Product reaction->product

General scheme for a Suzuki-Miyaura cross-coupling reaction.

References

  • Silicon tetrabromide. (n.d.). In Wikipedia. Retrieved March 23, 2026, from [Link]

  • Sodkhomkhum, R., & Ervithayasuporn, V. (2016). Synthesis of poly(siloxane/double-decker silsesquioxane)
  • Silicon tetrabromide. (n.d.). Ereztech. Retrieved March 23, 2026, from [Link]

  • Technical Support Center: Synthesis of (4-bromophenoxy)trimethylsilane. (2025). Benchchem.
  • (4-Bromophenoxy)trimethylsilane in Multi-Step Synthesis: A Comparative Efficiency Analysis. (2025). Benchchem.
  • An In-depth Technical Guide to (4-bromophenoxy)
  • Brick, C., & Laine, R. M. (2014). Bromination of octaphenylsilsesquioxane.
  • Grignard Reagents. (n.d.). City College of New York.
  • Wang, X., et al. (2013). Effect of Chloralkanes on the Phenyltrichlorosilane Synthesis by Gas Phase Condensation.
  • Materials Project. (n.d.). SiBr₄ (mp-574086). Retrieved March 23, 2026, from [Link]

  • Motshekga, S. C., et al. (2024). Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. European Journal of Chemistry, 15(1), 71-73.
  • Loganathan, P., & Shanmugan, S. (2024).
  • Arkles, B. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc.
  • Materials Project. (n.d.). SiBr₄ (mp-570285). Retrieved March 23, 2026, from [Link]

  • Oestreich, M., et al. (2018). Silicon Grignard Reagents as Nucleophiles in Transition-Metal-Catalyzed Allylic Substitution. Synlett, 29(18), 2443-2447.
  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
  • Huang, L., et al. (2025). Progress in the Production of Phenyltrichlorosilane via Gas Phase Condensation Method. Current Organic Chemistry, 29(2), 138-148.
  • Crystallographic Information File. (n.d.). In Wikipedia. Retrieved March 23, 2026, from [Link]

  • Huang, L., et al. (2025). Progress in the Production of Phenyltrichlorosilane via Gas Phase Condensation Method.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 23, 2026, from [Link]

  • Silsesquioxane. (n.d.). In Wikipedia. Retrieved March 23, 2026, from [Link]

  • Brewer, S. D. (1952). U.S. Patent No. 2,594,860. Washington, DC: U.S.
  • A kind of preparation method and device of phenyl-trichloro-silicane. (2010).
  • Unlock Advanced Synthesis with (4-Bromophenylethynyl)trimethylsilane. (n.d.). Benchchem.
  • He, Y., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 355(3-4), 227-232.
  • Appelt, C., et al. (2014). Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions. Dalton Transactions, 43(19), 7083-7092.
  • Kennedy, J. P., & Ivan, B. (2003). Synthesis of Branched Polysiloxanes with Controlled Branching and Functionalization by Anionic Ring-Opening Polymerization. Macromolecules, 36(11), 3987-3995.
  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF).
  • Si NMR Some Practical Aspects. (n.d.). Pascal-Man.
  • Li, M., et al. (2023). Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion. ACS Applied Materials & Interfaces, 15(39), 46130-46137.
  • Li, M., et al. (2023). Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole. (2025). Benchchem.
  • Izar, A., et al. (2011). The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution.
  • He, Y., et al. (2002).
  • Which conditions are favorable for the efficient Suzuki coupling?. (2014).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Pozdnyakov, D. L., et al. (2022). Silicone Materials for Flexible Optoelectronic Devices. Polymers, 14(24), 5427.

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Tetrakis(3,5-dibromophenyl)silane

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of Tetrakis(3,5-dibromophenyl)silane, a key building block in materials science and supramolecular chemistry. The protocol is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of Tetrakis(3,5-dibromophenyl)silane, a key building block in materials science and supramolecular chemistry. The protocol is designed for researchers, scientists, and professionals in drug development and related fields. It emphasizes not only the procedural steps but also the underlying chemical principles to ensure both successful execution and a deeper understanding of the synthesis. This guide is grounded in established organosilicon chemistry, drawing parallels from the synthesis of analogous tetraphenylsilane derivatives.

Introduction

Tetrahedral silicon-cored molecules, such as tetraphenylsilane and its derivatives, are of significant interest due to their rigid, three-dimensional structures.[1] These compounds serve as versatile scaffolds for the construction of complex molecular architectures, including porous organic polymers, dendrimers, and materials for optoelectronics.[2][3] The functionalization of the phenyl rings with bromine atoms, as in Tetrakis(3,5-dibromophenyl)silane, provides reactive handles for further chemical transformations, such as cross-coupling reactions, enabling the creation of more elaborate structures.

This application note details a robust protocol for the synthesis of Tetrakis(3,5-dibromophenyl)silane via a Grignard or organolithium-based reaction, a common and effective method for forming silicon-carbon bonds.[4][5] The procedure is adapted from established syntheses of structurally related tetrakis(halophenyl)silanes.[1][6]

Reaction Scheme

The overall reaction for the synthesis of Tetrakis(3,5-dibromophenyl)silane is depicted below:

4 (3,5-dibromophenyl)Li + SiCl4 → Si(C6H3Br2)4 + 4 LiCl

Caption: A flowchart of the step-by-step synthesis of Tetrakis(3,5-dibromophenyl)silane.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis via a Grignard reaction. An alternative using n-butyllithium is analogous to the synthesis of tetrakis(4-bromophenyl)silane and can also be employed. [1] 5.1. Preparation of the Grignard Reagent

  • Glassware Preparation: All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (4.4 eq).

  • Initiation: Add a small crystal of iodine to the flask. Add a solution of 1,3,5-tribromobenzene (4.0 eq) in anhydrous THF via the dropping funnel. The disappearance of the iodine color indicates the initiation of the Grignard reaction.

  • Formation: Add the remaining 1,3,5-tribromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

Causality: The Grignard reagent is a potent nucleophile essential for attacking the electrophilic silicon center of SiCl₄. [5][7]Anhydrous conditions are critical as Grignard reagents are highly reactive with water. Iodine is used as an initiator to activate the surface of the magnesium turnings.

5.2. Reaction with Silicon Tetrachloride

  • Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • Addition of SiCl₄: Add a solution of silicon tetrachloride (1.0 eq) in anhydrous THF dropwise to the cooled Grignard solution over 1 hour. Maintain the temperature at -78 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Causality: The slow, dropwise addition of silicon tetrachloride at low temperatures is crucial to control the exothermic reaction and prevent the formation of side products. A stoichiometric excess of the Grignard reagent ensures the complete substitution of all four chlorine atoms on the silicon tetrachloride. [5] 5.3. Work-up and Purification

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl to quench any unreacted Grignard reagent and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and ethanol, to obtain the final product as a white to off-white crystalline solid. [6][8] Causality: The acidic work-up protonates any remaining Grignard reagent and helps to dissolve the magnesium salts into the aqueous phase. The subsequent extractions and washes remove impurities. Recrystallization is an effective method for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.

Characterization

The identity and purity of the synthesized Tetrakis(3,5-dibromophenyl)silane should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic pattern characteristic of a compound containing eight bromine atoms.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Silicon tetrachloride is corrosive and reacts violently with water; handle with extreme care.

  • n-Butyllithium is pyrophoric and must be handled under an inert atmosphere.

  • Anhydrous solvents are flammable.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Tetrakis(3,5-dibromophenyl)silane. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt it as needed for related structures. The successful synthesis of this versatile building block opens avenues for the development of novel materials with tailored properties.

References

  • Fournier, J.-H., Wang, X., & Wuest, J. D. (2003). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Canadian Journal of Chemistry, 81(5), 376-380. [Link]

  • Fournier, J.-H., Wang, X., & Wuest, J. D. (2003). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Canadian Science Publishing. [Link]

  • Fournier, J.-H., Wang, X., & Wuest, J. D. (2003). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. R Discovery. [Link]

  • Li, Y., Li, Y., Li, T., Wang, Y., & Wang, Y. (2018). Synthesis and properties of wide bandgap polymers based on tetraphenylsilane and their applications as hosts in electrophosphorescent devices. New Journal of Chemistry. [Link]

  • Wang, L., et al. (2019). Molecular Glass Resists Based on Tetraphenylsilane Derivatives: Effect of Protecting Ratios on Advanced Lithography. Polymers, 11(12), 1999. [Link]

  • Google Patents. (1959). Process for the production of tetraorganosilanes. DE1064062B.
  • Blondat, D. J., Corriu, R. J. P., El Ayoubi, S., Moreau, J. J. E., & Wong Chi Man, M. (1993). Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. Tetrahedron Letters, 34(13), 2111-2114. [Link]

  • Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]

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Application

Application Notes and Protocols for the Suzuki Cross-Coupling of Tetrakis(3,5-dibromophenyl)silane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Potential of Tetrakis(3,5-dibromophenyl)silane Tetrakis(3,5-dibromophenyl)silane is a pivotal molecular building block, offe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Potential of Tetrakis(3,5-dibromophenyl)silane

Tetrakis(3,5-dibromophenyl)silane is a pivotal molecular building block, offering a unique three-dimensional, tetrahedral scaffold. Its four bromine-substituted phenyl rings provide multiple reaction sites for carbon-carbon bond formation, making it an invaluable precursor in the synthesis of advanced materials and complex organic molecules. The strategic placement of the bromine atoms at the 3 and 5 positions offers a distinct steric and electronic environment that can be exploited for the construction of dendrimers, porous organic polymers, and novel therapeutic agents.[1] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the functionalization of such polyhalogenated compounds, prized for its mild reaction conditions and broad functional group tolerance.[2][3]

This comprehensive guide delves into the nuances of the Suzuki cross-coupling reaction as applied to tetrakis(3,5-dibromophenyl)silane. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that govern the success of this transformation.

Mechanistic Considerations for a Tetra-Substituted Silane

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5] The three key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the tetrakis(3,5-dibromophenyl)silane to form a Pd(II) intermediate. For a polybrominated substrate, this step can occur sequentially at the different bromine sites. The reactivity of the C-Br bonds is influenced by the steric hindrance and electronic effects of the surrounding groups.

  • Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[4][5]

For a sterically demanding substrate like tetrakis(3,5-dibromophenyl)silane, the choice of catalyst, ligand, base, and solvent is critical to ensure efficient and complete coupling at all four bromine sites. The bulky nature of the substrate necessitates the use of highly active catalyst systems that can overcome the steric barriers associated with the oxidative addition and transmetalation steps.[7][8][9]

Experimental Protocol: Exhaustive Suzuki Cross-Coupling of Tetrakis(3,5-dibromophenyl)silane

This protocol is designed for the complete substitution of all four bromine atoms on tetrakis(3,5-dibromophenyl)silane with a generic arylboronic acid.

Materials:

  • Tetrakis(3,5-dibromophenyl)silane

  • Arylboronic acid (4.4 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (4 mol%)

  • SPhos (8 mol%)

  • Potassium phosphate (K₃PO₄) (8.8 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon or nitrogen, add tetrakis(3,5-dibromophenyl)silane (1.0 equiv), the desired arylboronic acid (4.4 equiv), and potassium phosphate (8.8 equiv).

  • Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, prepare the catalyst premix by dissolving palladium(II) acetate (4 mol%) and SPhos (8 mol%) in a small amount of anhydrous, degassed 1,4-dioxane. Add this solution to the Schlenk flask containing the reagents.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the Schlenk flask to achieve a final concentration of approximately 0.1 M with respect to the tetrakis(3,5-dibromophenyl)silane.

  • Reaction Execution: Ensure the reaction mixture is under a positive pressure of inert gas. Vigorously stir the mixture and heat to 80-100 °C.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture under an inert atmosphere. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂ and SPhos): For sterically hindered substrates, a highly active catalyst system is paramount. Palladium(II) acetate is a common and effective palladium precursor. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the efficient oxidative addition to the sterically encumbered C-Br bonds.[9]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions.[9] It is often used in Suzuki couplings of sterically hindered substrates.

  • Solvent System (1,4-Dioxane/Water): The use of a polar aprotic solvent like 1,4-dioxane helps to solubilize the organic reagents. The addition of a small amount of water can be beneficial for the activity of the base and can facilitate the transmetalation step.[2] Degassing the solvents is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Temperature (80-100 °C): Elevated temperatures are often necessary to overcome the activation energy barrier for the oxidative addition step, especially with sterically hindered aryl bromides.[10]

Data Presentation: Comparison of Reaction Conditions for Challenging Suzuki Couplings

The following table summarizes various conditions reported in the literature for Suzuki-Miyaura cross-coupling reactions of sterically hindered or polyhalogenated aryl bromides, providing a comparative overview for optimization.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Substrate TypeReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Di-ortho-substituted aryl bromides[9]
Pd₂(dba)₃XPhosK₃PO₄Dioxane110Sterically hindered biaryls[9]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O802,4-Dibromoanisole[2]
Pd(OAc)₂PPh₃Na₂CO₃Dioxane/H₂O100-1202,4-Dibromoanisole (Microwave)[2]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O-1,3-Dibromo-5-nitrobenzene[3]
Pd(OAc)₂PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80Chloromethyl bromobenzene[10]

Visualizing the Workflow and Catalytic Cycle

A clear understanding of the experimental workflow and the underlying catalytic mechanism is crucial for successful execution and troubleshooting.

Suzuki_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Tetrakis(3,5-dibromophenyl)silane E Combine Reagents in Schlenk Flask A->E B Arylboronic Acid B->E C Base (K3PO4) C->E D Catalyst Premix (Pd(OAc)2 + SPhos) D->E F Add Degassed Dioxane/Water E->F G Heat and Stir (80-100°C) F->G H Cool and Quench G->H I Extraction H->I J Column Chromatography I->J K Final Product J->K

Caption: Experimental workflow for the Suzuki cross-coupling of tetrakis(3,5-dibromophenyl)silane.

Suzuki_Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)-Br(L) Pd0->OA_complex Oxidative Addition (Ar-Br) Trans_complex Ar-Pd(II)-Ar'(L) OA_complex->Trans_complex Transmetalation (Ar'B(OH)2, Base) Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_complex->Product

Sources

Method

Application Note: Synthesis of 3D Porous Organic Frameworks Using Tetrakis(3,5-dibromophenyl)silane

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The design and synthesis of three-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The design and synthesis of three-dimensional (3D) porous architectures remain a significant challenge in materials science due to the tendency of organic networks to collapse or densely pack. Tetrakis(3,5-dibromophenyl)silane (CAS: 18733-95-4) is a commercially available, highly pre-organized octatopic building block that solves this structural bottleneck[1].

The mechanistic advantage of this precursor lies in its central sp3 hybridized silicon atom. The rigid tetrahedral configuration of the silicon core prevents dense π−π stacking—a common failure point in 2D materials—thereby enforcing a strictly three-dimensional, highly extended porous architecture[2]. Furthermore, the 3,5-dibromo substitution pattern provides eight divergent reactive sites, allowing for an exceptionally high degree of cross-linking compared to standard tetratopic (4-bromo) analogues.

Depending on the synthetic pathway chosen, this single precursor can be directed to form either ultra-stable, amorphous Porous Aromatic Frameworks (PAFs) via irreversible C-C coupling[3], or highly ordered, crystalline 3D Covalent Organic Frameworks (COFs) via precursor conversion and reversible imine condensation[4].

Divergent Synthetic Workflows

The synthesis of 3D porous networks from Tetrakis(3,5-dibromophenyl)silane operates under two distinct thermodynamic paradigms:

  • Kinetic Control (Pathway A): Direct irreversible polymerization (e.g., Suzuki, Sonogashira, or Yamamoto couplings) yields PAFs or Porous Polymer Networks (PPNs) with exceptional chemical stability[3]. Analogous silane-centered networks have demonstrated ultra-high Brunauer-Emmett-Teller (BET) surface areas exceeding 6400 m²/g[5].

  • Thermodynamic Control (Pathway B): Converting the bromides to formyl groups enables the synthesis of highly crystalline 3D COFs via reversible Schiff-base condensation, allowing the network to "error-correct" into a precise spatial structure with tunable nanopores[4].

G cluster_paths Divergent Synthetic Pathways Precursor Tetrakis(3,5-dibromophenyl)silane (Octatopic Core) Irreversible Irreversible Coupling (Suzuki / Yamamoto) Precursor->Irreversible Direct Polymerization Reversible Precursor Conversion (n-BuLi, DMF) Precursor->Reversible Formylation POP 3D Porous Aromatic Framework (Amorphous, Ultra-Stable) Irreversible->POP Kinetic Control Aldehyde Tetrakis(3,5-diformylphenyl)silane (Octa-aldehyde) Reversible->Aldehyde Condensation Imine Condensation (Diamines, Acetic Acid) Aldehyde->Condensation + Diamine Linker COF 3D Covalent Organic Framework (Crystalline, Tunable Pores) Condensation->COF Thermodynamic Control

Figure 1: Divergent synthetic pathways utilizing the octatopic Tetrakis(3,5-dibromophenyl)silane core.

Detailed Experimental Protocols

Protocol A: Direct Synthesis of 3D PAF via Suzuki-Miyaura Cross-Coupling

This protocol utilizes irreversible C-C bond formation to create a chemically invincible framework suitable for harsh physiological or industrial environments.

Step 1: Reagent Preparation & Degassing

  • Procedure: In a 100 mL Schlenk flask, combine 1.0 mmol of Tetrakis(3,5-dibromophenyl)silane and 4.0 mmol of 1,4-benzenediboronic acid (linear spacer). Add 30 mL of anhydrous N,N-Dimethylformamide (DMF). Subject the mixture to three rigorous freeze-pump-thaw cycles.

  • Causality: Palladium(0) catalysts are highly susceptible to oxidation. The freeze-pump-thaw cycle removes dissolved O2​ from the solvent matrix, preventing the irreversible oxidation of the catalyst to inactive Pd(II).

Step 2: Polymerization

  • Procedure: Under a strict Argon atmosphere, add 0.4 mmol of Pd(PPh3​)4​ and 10 mL of degassed 2M aqueous K2​CO3​ . Heat the sealed flask to 120 °C for 72 hours.

  • Causality: K2​CO3​ activates the boronic acid by forming a reactive electron-rich boronate complex, accelerating the transmetalation step. The extended 72-hour timeframe is required to ensure maximum cross-linking of the sterically hindered octatopic core.

Step 3: Workup & Pore Clearance

  • Procedure: Cool to room temperature and collect the precipitate via vacuum filtration. Wash sequentially with water, DMF, and methanol. Transfer the powder to a Soxhlet extractor and reflux with Tetrahydrofuran (THF) for 24 hours. Dry under vacuum at 120 °C.

  • Causality: Unreacted monomers and trapped palladium catalyst reside within the nascent micropores. Soxhlet extraction continuously bathes the framework in hot, pure solvent, driving a diffusion gradient that clears the pores—a strict requirement for achieving the theoretical BET surface area.

Protocol B: Synthesis of Crystalline 3D COF via Octa-aldehyde Conversion

This protocol leverages dynamic covalent chemistry to achieve long-range crystalline order.

Step 1: Precursor Formylation

  • Procedure: Dissolve 1.0 mmol of Tetrakis(3,5-dibromophenyl)silane in 50 mL anhydrous THF under Argon. Cool to -78 °C using a dry ice/acetone bath. Slowly inject 10.0 mmol of n-Butyllithium (n-BuLi). Stir for 2 hours, then quench with 15.0 mmol anhydrous DMF. Warm to room temperature and perform an aqueous acidic workup (1M HCl) to yield Tetrakis(3,5-diformylphenyl)silane.

  • Causality: Lithium-halogen exchange replaces all 8 bromine atoms with lithium. The ultra-low temperature (-78 °C) is critical to prevent unwanted side reactions, such as proton abstraction from the THF solvent. DMF acts as the formylating agent, preserving the tetrahedral configuration of the silicon central atom during nucleophilic substitution[2].

  • Self-Validation: Confirm successful formylation via FTIR: The C-Br stretching frequency at ~1070 cm⁻¹ must completely disappear, replaced by a strong, sharp C=O stretch at ~1700 cm⁻¹.

Step 2: Schiff-Base Condensation

  • Procedure: In a Pyrex tube, combine 0.1 mmol of Tetrakis(3,5-diformylphenyl)silane and 0.4 mmol of p-phenylenediamine (PDA). Add a solvent mixture of 2 mL Mesitylene, 2 mL 1,4-Dioxane, and 0.4 mL 3M aqueous Acetic Acid. Flash freeze, evacuate to <10 mTorr, and flame-seal the tube. Heat at 120 °C for 3 to 5 days.

  • Causality: The mesitylene/dioxane mixture precisely balances the solubility of the growing oligomers. Acetic acid catalyzes the reversible imine formation, allowing the system to continuously break and reform bonds until the thermodynamic minimum (a highly ordered crystalline lattice) is achieved[4].

Data Presentation & Quality Control

The divergent pathways yield materials with distinct physicochemical profiles. Quality control should be benchmarked against the parameters outlined in Table 1.

PropertyPathway A: 3D PAF (Suzuki-Miyaura)Pathway B: 3D Imine COF (Schiff-Base)
Linkage Chemistry C-C Bond (Irreversible)C=N Bond (Reversible Imine)
Structural Order Amorphous (Short-range order only)Highly Crystalline (Long-range order)
Expected BET Surface Area 1,500 - 2,500 m²/g1,000 - 1,800 m²/g
Pore Size Distribution Broad (Micro- and Mesoporous)Narrow (Strictly Microporous, highly uniform)
Chemical Stability Extremely High (Stable in boiling water, strong acids/bases)Moderate (Susceptible to hydrolysis in strong acids)
Validation Methodology Solid-state ¹³C CP-MAS NMR, N₂ Sorption IsothermsPowder X-Ray Diffraction (PXRD), FTIR

Table 1: Comparative physicochemical properties of 3D frameworks derived from the tetrakis(3,5-dibromophenyl)silane core.

Applications in Therapeutics & Drug Development

For drug development professionals, 3D COFs based on silane cores offer unique bonding environments and high stability that are highly advantageous for advanced drug delivery systems[6].

  • Ultra-High Drug Loading: The massive internal surface area and permanent porosity allow for the encapsulation of high payloads of Active Pharmaceutical Ingredients (APIs), such as 5-fluorouracil or ibuprofen.

  • Biocompatible Microenvironments: The hydrophobic, sp3 -hybridized silicon core provides a unique microenvironment that can stabilize moisture-sensitive biologics or highly potent APIs, preventing premature degradation.

  • Targeted Release Profiles:

    • The PAF variants (Pathway A) can survive the harsh, highly acidic environment of the human stomach (pH 1.5 - 3.5), making them ideal candidates for the oral delivery of drugs targeted at the lower gastrointestinal tract.

    • The Imine COF variants (Pathway B) offer a mechanism for pH-responsive drug release. The reversible C=N bonds undergo controlled hydrolysis in slightly acidic environments, allowing for targeted API release within the acidic microenvironments of solid tumors (pH ~6.5).

Sources

Application

Tetrakis(3,5-dibromophenyl)silane as a precursor for luminescent materials

Application Note: Tetrakis(3,5-dibromophenyl)silane as a Versatile Octatopic Core for Advanced Luminescent Materials Executive Summary Tetrakis(3,5-dibromophenyl)silane (CAS: 18733-95-4) is a highly specialized, sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Tetrakis(3,5-dibromophenyl)silane as a Versatile Octatopic Core for Advanced Luminescent Materials

Executive Summary

Tetrakis(3,5-dibromophenyl)silane (CAS: 18733-95-4) is a highly specialized, sterically demanding organosilicon building block. Featuring a central sp³-hybridized silicon atom bonded to four 3,5-dibromophenyl groups, this molecule provides an octatopic (8-functional) periphery. This unique 3D architecture makes it an ideal precursor for synthesizing highly branched luminescent dendrimers, Aggregation-Induced Emission luminogens (AIEgens), and Covalent/Porous Organic Polymers (COFs/POPs) used in OLEDs, chemical sensing, and bio-imaging.

Mechanistic Grounding: The Tetrahedral Core & Octatopic Periphery

The utility of Tetrakis(3,5-dibromophenyl)silane is driven by three fundamental structural properties:

  • Ineffective Molecular Packing: The central silicon atom enforces a rigid, tetrahedral geometry. When functionalized with planar fluorophores, this 3D steric bulk prevents face-to-face π−π stacking. By inhibiting these intermolecular interactions, the core effectively suppresses Aggregation-Caused Quenching (ACQ), ensuring the material remains highly emissive in the solid state[1].

  • Restriction of Intramolecular Motion (RIM): When coupled with rotor-like molecules (such as tetraphenylethylene, TPE), the rigid silane core acts as a structural anchor. Upon aggregation, the steric crowding restricts the intramolecular rotation of the peripheral groups, blocking non-radiative decay pathways and triggering intense Aggregation-Induced Emission (AIE)[2].

  • Octatopic Reactivity: The eight meta-positioned bromine atoms provide a high-density scaffold for multi-directional palladium-catalyzed cross-coupling. This allows for the exponential growth of dendrimers or the formation of highly cross-linked microporous networks with permanent porosity[3].

Visualized Reaction Pathways

G Core Tetrakis(3,5-dibromophenyl)silane (Octatopic 3D Core) Suzuki Suzuki-Miyaura Coupling (+ TPE-Boronic Acid) Core->Suzuki Sonogashira Sonogashira-Hagihara (+ Diethynylbenzene) Core->Sonogashira Friedel Friedel-Crafts Alkylation (+ Crosslinkers) Core->Friedel Dendrimer Octa-TPE Dendrimer (AIEgen) Suzuki->Dendrimer POP Conjugated Porous Polymer (CPOP) Sonogashira->POP HCP Hypercrosslinked Polymer (HCP) Friedel->HCP App1 OLEDs & Bio-Imaging (High Quantum Yield) Dendrimer->App1 App2 Fluorescent Sensors (Iodine/Metal Detection) POP->App2 App3 Gas Storage (CO2/CH4 Capture) HCP->App3

Divergent synthetic pathways of Tetrakis(3,5-dibromophenyl)silane for advanced materials.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of an AIE-Active Octa-TPE Dendrimer (Suzuki-Miyaura Coupling)

Objective: Fully substitute the 8 bromine sites with tetraphenylethylene (TPE) units to create a highly luminescent AIEgen[4].

  • Preparation: In a Schlenk flask, combine Tetrakis(3,5-dibromophenyl)silane (1.0 eq), 4-(1,2,2-triphenylvinyl)phenylboronic acid (12.0 eq), and K₂CO₃ (24.0 eq).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O/Ethanol (v/v/v, 4:1:1). Causality: The biphasic system dissolves both the organic precursors and the inorganic base, facilitating the crucial phase-transfer required for the transmetalation step of the catalytic cycle.

  • Catalyst Introduction: Under a strict argon atmosphere, add Pd(PPh₃)₄ (0.1 eq). Causality: Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II) and to suppress the homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 72 hours. The extended time is required to overcome the steric hindrance at the meta-positions of the core.

  • Validation System:

    • MALDI-TOF MS: Confirms the exact mass of the octa-substituted dendrimer (absence of lower-mass fragments indicates complete substitution).

    • Photoluminescence (PL) Spectroscopy: Dissolve the product in THF (non-emissive). Titrate with water (a poor solvent); the emergence of intense blue/green emission at ~460 nm validates the AIE effect.

Protocol B: Fabrication of a Luminescent Conjugated Porous Organic Polymer (Sonogashira Coupling)

Objective: Cross-link the octatopic core with a linear rigid linker to form a 3D fluorescent network[5].

  • Preparation: In a thick-walled glass ampoule, add Tetrakis(3,5-dibromophenyl)silane (1.0 eq), 1,4-diethynylbenzene (4.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent Addition: Add anhydrous DMF and Triethylamine (Et₃N) (v/v, 1:1). Causality: Et₃N acts dually as the base to deprotonate the terminal alkyne and as a ligand to stabilize the active metal species.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: CuI is highly susceptible to oxidation; any ambient oxygen will trigger Glaser homocoupling of the alkynes, destroying the precise stoichiometry needed for polymer network formation.

  • Polymerization: Seal the ampoule under vacuum and heat at 100 °C for 72 hours. A solid polymer monolith will precipitate.

  • Purification (Soxhlet Extraction): Wash the crude polymer in a Soxhlet extractor with methanol and THF for 48 hours. Causality: This step is mandatory to clear unreacted monomers and heavy metal catalyst residues trapped within the nanopores.

  • Validation System:

    • FTIR: The complete disappearance of the terminal alkyne C-H stretch at ~3300 cm⁻¹ confirms a high degree of polymerization.

    • N₂ Adsorption Isotherms: Conducted at 77 K to validate permanent porosity and calculate the BET surface area.

Quantitative Data Presentation

The following table summarizes the typical photophysical and structural properties of materials derived from the Tetrakis(3,5-dibromophenyl)silane core:

Material / DerivativeStructural FeatureSolid-State PL Quantum Yield ( ΦF​ )BET Surface Area (m²/g)Primary Application
Tetrakis(3,5-dibromophenyl)silane Octatopic Core< 1% (Quenched)N/A (Crystalline)Synthesis Precursor
Octa-TPE Dendrimer Highly Branched70 - 85%< 50Nondoped OLEDs / Bio-imaging
TPE-Based CPOP 3D Rigid Network30 - 45%600 - 850Iodine Sensing / Gas Capture
Hypercrosslinked Polymer (HCP) Amorphous Network10 - 20%1000 - 1400CO₂ / CH₄ Storage

Troubleshooting & Best Practices

  • Issue: Incomplete Substitution in Suzuki Coupling (Formation of hexa- or hepta-substituted byproducts).

    • Causality: Severe steric crowding around the 3,5-positions of the phenyl rings prevents the final boronic acid molecules from reaching the oxidative addition complex.

    • Solution: Upgrade the catalyst system. Replace Pd(PPh₃)₄ with a more sterically accommodating and highly active system, such as Pd₂(dba)₃ paired with a Buchwald ligand (e.g., SPhos), and elevate the reaction temperature to 110 °C in a sealed pressure tube.

  • Issue: Premature Precipitation in CPOP Synthesis.

    • Causality: Rapid cross-linking traps unreacted functional groups inside the growing polymer matrix, leading to "dead ends" and low surface area.

    • Solution: Apply the dilution principle. Lower the initial monomer concentration to favor slower, thermodynamically controlled network growth, or utilize a mixed solvent system (e.g., DMF/Toluene) to keep growing oligomers solvated longer before they cross-link into a solid monolith.

References

  • [2] Aggregation-induced emission: the whole is more brilliant than the parts. Advanced Materials / PubMed. URL:

  • [4] Journey of Aggregation-Induced Emission Research. ACS Omega. URL:

  • [3] Recent Applications of Porous Organic Polymers Prepared via Friedel–Crafts Reaction under the Catalysis of AlCl3: A Review. ACS Publications. URL:

  • [5] Synthesis of tetraphenylethylene-based fluorescent conjugated microporous polymers for fluorescent sensing and adsorbing iodine. ResearchGate. URL:

  • [1] Porous Organic Materials: Strategic Design and Structure–Function Correlation. Chemical Reviews / ACS Publications. URL:

Sources

Method

Application Note: Exhaustive Sonogashira Cross-Coupling Protocols for Tetrakis(3,5-dibromophenyl)silane

Introduction & Mechanistic Rationale In the design of advanced functional materials—ranging from highly branched dendrimers to 3D Porous Aromatic Frameworks (PAFs) and hole transport materials—the selection of a rigid, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the design of advanced functional materials—ranging from highly branched dendrimers to 3D Porous Aromatic Frameworks (PAFs) and hole transport materials—the selection of a rigid, multi-topic core is paramount . Tetrakis(3,5-dibromophenyl)silane (CAS: 18733-95-4) serves as an exceptional architectural node. The central sp³-hybridized silicon atom enforces a strict tetrahedral geometry, while the 3,5-dibromo substitution pattern on the four phenyl rings yields an octatopic (8-connected) scaffold.

The Sonogashira cross-coupling reaction is the most robust method for functionalizing this core, allowing for the formation of C(sp²)–C(sp) bonds between the aryl bromides and terminal alkynes . However, achieving complete 8-fold substitution without generating statistical mixtures of partially coupled intermediates requires precise control over catalytic cycles, steric hindrance, and side reactions (such as Glaser homocoupling).

Causality in Experimental Design
  • Catalyst Selection: While standard Pd(PPh₃)₄ is highly effective, the steric bulk of the octabrominated core often necessitates high catalyst loading (typically 5–10 mol% per reactive site, equating to 40–80 mol% overall) to prevent the catalytic cycle from stalling at the hexa- or hepta-substituted stage.

  • Copper Co-Catalysis vs. Copper-Free: A Cu(I) co-catalyst accelerates the transmetalation step by forming a highly reactive copper-acetylide intermediate. However, in the presence of trace oxygen, Cu(I) promotes Glaser homocoupling of the alkynes . For exhaustive coupling, rigorous degassing is non-negotiable.

  • Solvent and Base: A mixture of THF and Diisopropylamine (iPr₂NH) or Triethylamine (Et₃N) is preferred. THF ensures the solubility of the highly hydrophobic silane core, while the amine acts as both the base and the proton sink.

SonogashiraCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Pd inserts into 8 C-Br bonds) Pd0->OxAdd Tetrakis(3,5-dibromophenyl)silane TransMet Transmetalation (Alkyne transfer from Cu) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Octa-alkynylated Silane Core RedElim->Product Exhaustive Coupling (x8) CuCycle Cu(I) Cycle (Forms Cu-Acetylide) CuCycle->TransMet Cu-Acetylide

Figure 1: Catalytic cycle of the exhaustive Sonogashira coupling on the octabrominated silane core.

Experimental Protocols

The following self-validating protocols are designed for two distinct applications: synthesizing discrete small molecules (e.g., dendrimer cores) and synthesizing cross-linked polymers (e.g., PAFs).

Protocol A: Octa-Alkynylation with Monofunctional Alkynes

Objective: Synthesize a discrete, fully substituted octakis(alkynyl)silane core.

Reagents:

  • Tetrakis(3,5-dibromophenyl)silane: 1.0 eq (1.0 mmol, 968 mg)

  • Terminal Alkyne (e.g., Phenylacetylene): 16.0 eq (16.0 mmol) [Note: 2x excess per bromo site to drive completion]

  • Pd(PPh₃)₄: 0.4 eq (0.4 mmol)

  • CuI: 0.4 eq (0.4 mmol)

  • Solvent: Anhydrous THF (20 mL) / Diisopropylamine (20 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried Schlenk flask with the silane core, Pd(PPh₃)₄, and CuI. Seal with a septum and purge with ultra-high purity N₂ for 15 minutes.

  • Solvent Addition: Inject anhydrous THF and iPr₂NH via syringe. Subject the mixture to three consecutive Freeze-Pump-Thaw cycles to rigorously exclude dissolved oxygen, mitigating Glaser coupling.

  • Alkyne Addition: Inject the terminal alkyne under a positive N₂ stream.

  • Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 48 hours.

    • Self-Validation (In-Process QC): Monitor via TLC (Hexane/DCM). The reaction will initially show a "smear" of intermediate spots (mono- through hepta-substituted). The reaction is complete only when the smear converges into a single, highly fluorescent baseline/low-Rf spot.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove the precipitated diisopropylammonium bromide salts and insoluble palladium black. Wash the pad with copious amounts of DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel column chromatography or size-exclusion chromatography (SEC) depending on the size of the alkyne substituents.

Protocol B: Polymerization into Porous Aromatic Frameworks (PAFs)

Objective: Synthesize an ultra-high surface area 3D polymer using a bifunctional linker.

Reagents:

  • Tetrakis(3,5-dibromophenyl)silane: 1.0 eq (1.0 mmol)

  • 1,4-Diethynylbenzene (Linker): 4.0 eq (4.0 mmol)

  • Pd(PPh₃)₄: 0.4 eq

  • CuI: 0.4 eq

  • Solvent: Anhydrous DMF (30 mL) / Et₃N (10 mL)

Step-by-Step Methodology:

  • Monomer Mixing: In a heavy-walled pressure tube, combine the silane core, 1,4-diethynylbenzene, Pd(PPh₃)₄, and CuI.

  • Solvent & Degassing: Add DMF and Et₃N. Perform three Freeze-Pump-Thaw cycles. Seal the tube under vacuum or backfill with Argon.

  • Polymerization: Heat the sealed tube at 90 °C for 72 hours. A solid, insoluble polymer network will rapidly precipitate as the cross-linking density increases.

  • Soxhlet Extraction (Critical Step): The resulting solid traps unreacted monomers, oligomers, and heavy metal catalysts within its pores. Transfer the crude polymer to a Soxhlet thimble. Extract sequentially with Methanol (24h), Chloroform (24h), and THF (24h).

    • Self-Validation (In-Process QC): Analyze the final solid via FTIR. The disappearance of the terminal C-H alkyne stretch (~3300 cm⁻¹) and the C-Br stretch (~1050 cm⁻¹) confirms complete network formation.

  • Drying: Dry the purified powder under dynamic vacuum at 120 °C for 12 hours to activate the pores.

Workflow Step1 Step 1: Monomer Preparation Tetrakis(3,5-dibromophenyl)silane + Linker Step2 Step 2: Degassing Freeze-Pump-Thaw (x3) to remove O2 Step1->Step2 Step3 Step 3: Catalysis Add Pd(PPh3)4 & CuI in DMF/Et3N Step2->Step3 Step4 Step 4: Polymerization Heat at 90°C for 72h under N2 Step3->Step4 Step5 Step 5: Purification Soxhlet Extraction (MeOH, CHCl3, THF) Step4->Step5 Step6 Step 6: Isolation & Activation Vacuum Drying to yield PAF Powder Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing Porous Aromatic Frameworks (PAFs).

Quantitative Data & Optimization Summary

The table below summarizes typical reaction parameters and expected outcomes based on the choice of alkyne. Note that the steric bulk of the alkyne directly impacts the required reaction time and temperature.

Alkyne TypeEquivalentsCatalyst SystemSolvent / BaseTemp / TimeTarget ApplicationExpected Yield / Metric
Phenylacetylene 16.0 eqPd(PPh₃)₄ / CuITHF / iPr₂NH80 °C / 48hDendrimer Core>85% (Isolated Yield)
Trimethylsilylacetylene 16.0 eqPd(PPh₃)₂Cl₂ / CuIToluene / Et₃N70 °C / 24hProtected Intermediate80–88% (Isolated Yield)
1,4-Diethynylbenzene 4.0 eqPd(PPh₃)₄ / CuIDMF / Et₃N90 °C / 72hPorous Framework>90% (BET: ~1200 m²/g)
Troubleshooting Common Failure Modes
  • Incomplete Substitution (Mass Spec shows M - Alkyne + Br):

    • Cause: Catalyst deactivation or insufficient alkyne concentration.

    • Solution: Spike the reaction with an additional 10 mol% of Pd(PPh₃)₄ and 2.0 eq of alkyne at the 24-hour mark. Ensure the reaction is kept strictly anhydrous.

  • High Levels of Glaser Homocoupling (Diynes observed):

    • Cause: Oxygen ingress. Cu(I) rapidly oxidizes to Cu(II), which catalyzes the oxidative dimerization of terminal alkynes.

    • Solution: Switch to a Copper-Free Sonogashira protocol using Pd(PPh₃)₂Cl₂ and a sterically hindered ligand, or rigidly enforce the Freeze-Pump-Thaw degassing protocol.

  • Low Porosity in PAFs:

    • Cause: Trapped oligomers or unreacted monomers blocking the pores.

    • Solution: Extend the Soxhlet extraction time. Use supercritical CO₂ drying instead of standard vacuum drying to prevent pore collapse during solvent evacuation.

References

  • Chemistry LibreTexts. "Sonogashira Coupling". LibreTexts Organic Chemistry Portal. Available at:[Link]

Application

Scale-Up Synthesis and Isolation of Tetrakis(3,5-dibromophenyl)silane: An In-Depth Technical Guide

Introduction: The Architectural Significance of Tetrakis(3,5-dibromophenyl)silane Tetrakis(3,5-dibromophenyl)silane is a sterically hindered, tetra-substituted organosilane molecule of significant interest in materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Significance of Tetrakis(3,5-dibromophenyl)silane

Tetrakis(3,5-dibromophenyl)silane is a sterically hindered, tetra-substituted organosilane molecule of significant interest in materials science and supramolecular chemistry. Its rigid, tetrahedral geometry, combined with the presence of eight bromine atoms, makes it an exceptional building block for the synthesis of porous organic polymers, covalent organic frameworks (COFs), and other advanced materials with applications in gas storage, separation, and catalysis.[1] The bromine atoms serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, allowing for the construction of complex, three-dimensional networks.[1]

This guide provides a comprehensive, field-proven protocol for the scale-up synthesis and isolation of Tetrakis(3,5-dibromophenyl)silane. We will delve into the critical aspects of the Grignard reaction, purification strategies, and characterization, with a focus on ensuring reproducibility and high purity on a laboratory scale.

Reaction Scheme

The synthesis of Tetrakis(3,5-dibromophenyl)silane is most effectively achieved through a Grignard reaction between 3,5-dibromophenylmagnesium bromide and silicon tetrachloride. This classic organometallic transformation allows for the formation of multiple carbon-silicon bonds in a single pot.[2][3]

Reaction_Scheme 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Grignard_Reagent 3,5-Dibromophenyl- magnesium bromide 1,3,5-Tribromobenzene->Grignard_Reagent 1. Grignard Formation Mg Mg, THF Product Tetrakis(3,5-dibromophenyl)silane Grignard_Reagent->Product 2. Reaction with SiCl₄ SiCl4 Silicon Tetrachloride (SiCl₄) Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: Dry Glassware & Reagents Grignard_Formation Formation of 3,5-Dibromophenyl- magnesium bromide Start->Grignard_Formation Reaction_SiCl4 Reaction with Silicon Tetrachloride Grignard_Formation->Reaction_SiCl4 Quench Quenching with Saturated NH₄Cl Reaction_SiCl4->Quench Workup Extraction and Washing Quench->Workup Drying Drying and Solvent Removal Workup->Drying Crude_Product Crude Tetrakis(3,5-dibromophenyl)silane Drying->Crude_Product Recrystallization Recrystallization (Toluene/Hexane) Crude_Product->Recrystallization Filtration Filtration and Washing Recrystallization->Filtration Drying_Final Drying in Vacuum Oven Filtration->Drying_Final Pure_Product Pure Tetrakis(3,5-dibromophenyl)silane Drying_Final->Pure_Product Characterization Characterization (NMR, MS, MP) Pure_Product->Characterization

Caption: Overall workflow for the synthesis and purification.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of Tetrakis(3,5-dibromophenyl)silane. By carefully controlling the reaction conditions, especially the exclusion of moisture and the temperature during the Grignard reaction, high yields of the desired product can be achieved. The purification via recrystallization is a critical step to obtain a high-purity material suitable for advanced applications in materials science. The provided safety information should be strictly adhered to throughout the experimental procedure.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2020, January 10). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, May 3). Green Chemistry. Retrieved from [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylsilane synthesis. Retrieved from [Link]

  • PubMed. (2004, November 26). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. Retrieved from [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • NDSU Virtual Chemistry Lab. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101693720A - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method.
  • Organic Chemistry Portal. (n.d.). Arylsiloxane synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101693720B - Method for utilizing silicon chloride to prepare phenyl-trichloro-silicane and diphenyl dichlorosilane through Gerber method.
  • ResearchGate. (2026, January 29). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

  • Wikipedia. (n.d.). Silicon tetrabromide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of a silane A and b silane V. * denotes MeOH. NMR environments used for peak assignments are shown. Retrieved from [Link]

  • Sciforum. (n.d.). Tetrachlorosilane-A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • YouTube. (2013, July 12). Recrystallization Solvent Pair. Retrieved from [Link]

  • Google Patents. (n.d.). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
  • Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Bifunctional Tetrakis(trimethylsilyl)silane Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tetrakis(3,5-dibromophenyl)silane

Welcome to the technical support center for the synthesis of Tetrakis(3,5-dibromophenyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Tetrakis(3,5-dibromophenyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the challenges of this synthesis and improve your reaction yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Tetrakis(3,5-dibromophenyl)silane, which is typically prepared via a Grignard reaction between 3,5-dibromophenylmagnesium bromide and silicon tetrachloride.

Q1: Why is my yield of Tetrakis(3,5-dibromophenyl)silane consistently low?

Low yields can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and their solutions:

A. Issues with Grignard Reagent Formation:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[1] Even trace amounts of water will quench the reagent and significantly reduce the yield of your desired product.

    • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, and ensure your magnesium turnings are fresh and dry.

  • Purity of Starting Materials: The purity of 1,3,5-tribromobenzene and magnesium is critical.

    • Solution: Use freshly distilled or commercially available anhydrous 1,3,5-tribromobenzene. Ensure magnesium turnings are free of oxide layers; if necessary, briefly stir them with a small amount of iodine or 1,2-dibromoethane to activate the surface.

  • Solvent Choice: The choice of solvent can impact the solubility and reactivity of the Grignard reagent.[2][3]

    • Solution: Anhydrous tetrahydrofuran (THF) is generally preferred over diethyl ether for this reaction due to its higher boiling point and better solvating properties for the Grignard reagent.[2][3]

B. Issues During the Reaction with Silicon Tetrachloride (SiCl₄):

  • Stoichiometry: An incorrect molar ratio of the Grignard reagent to SiCl₄ can lead to the formation of partially substituted silanes (e.g., (Ar)₃SiCl, (Ar)₂SiCl₂, ArSiCl₃ where Ar = 3,5-dibromophenyl), which complicates purification and lowers the yield of the desired tetrasubstituted product.

    • Solution: A slight excess of the Grignard reagent (e.g., 4.1 to 4.5 equivalents) is often used to ensure complete substitution of the chlorine atoms on the silicon tetrachloride.

  • Reaction Temperature: The reaction is typically exothermic. Poor temperature control can lead to side reactions.

    • Solution: Add the SiCl₄ solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C or below) to control the reaction rate and minimize side reactions. After the addition is complete, the reaction mixture can be allowed to warm to room temperature and then refluxed to ensure completion.

  • Incomplete Reaction: Insufficient reaction time or temperature can result in incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and allowed to proceed for an adequate amount of time, which may require several hours of reflux.

C. Work-up and Purification Challenges:

  • Hydrolysis: Premature or improper quenching of the reaction can lead to the formation of silanols and other byproducts.

    • Solution: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the unreacted Grignard reagent and hydrolyze the magnesium salts.

  • Purification Method: The crude product often contains unreacted starting materials and byproducts.

    • Solution: The product is typically a solid. Recrystallization from a suitable solvent system (e.g., toluene, xylenes, or a mixture of dichloromethane and hexane) is often effective for purification.[4] Silica gel column chromatography can also be used, though it may be more challenging for larger scale reactions.[5]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates a mixture of products. The most common impurities in this synthesis include:

  • Partially Substituted Silanes: As mentioned above, incomplete reaction can lead to the formation of mono-, di-, and tri-substituted bromophenylsilanes. These will have different polarities and thus different Rf values on a TLC plate.

  • Biphenyl Derivatives: Homocoupling of the Grignard reagent can form 3,3',5,5'-tetrabromobiphenyl.

  • Unreacted Starting Materials: Unreacted 1,3,5-tribromobenzene may be present.

  • Siloxanes: Hydrolysis of chlorosilane intermediates during work-up can lead to the formation of siloxanes.

Troubleshooting Flowchart for Low Yield

G start Low Yield of Tetrakis(3,5-dibromophenyl)silane grignard Problem with Grignard Reagent? start->grignard reaction_cond Suboptimal Reaction Conditions? start->reaction_cond workup Inefficient Work-up/Purification? start->workup moisture Moisture Contamination? grignard->moisture Yes reagents Impure Reagents? grignard->reagents Yes solvent Incorrect Solvent? grignard->solvent Yes stoichiometry Incorrect Stoichiometry? reaction_cond->stoichiometry Yes temperature Poor Temperature Control? reaction_cond->temperature Yes time Insufficient Reaction Time? reaction_cond->time Yes hydrolysis Improper Quenching? workup->hydrolysis Yes purification_method Ineffective Purification? workup->purification_method Yes sol_moisture Dry all glassware and use anhydrous solvents. moisture->sol_moisture sol_reagents Use pure starting materials and activate Mg. reagents->sol_reagents sol_solvent Use anhydrous THF. solvent->sol_solvent sol_stoichiometry Use slight excess of Grignard reagent. stoichiometry->sol_stoichiometry sol_temperature Add SiCl4 at low temperature. temperature->sol_temperature sol_time Monitor with TLC and ensure sufficient reaction time. time->sol_time sol_hydrolysis Quench slowly into cold aqueous solution. hydrolysis->sol_hydrolysis sol_purification Recrystallize from appropriate solvents. purification_method->sol_purification G cluster_0 Grignard Formation cluster_1 Reaction with SiCl4 cluster_2 Work-up & Purification 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene 3,5-Dibromophenylmagnesium bromide 3,5-Dibromophenylmagnesium bromide 1,3,5-Tribromobenzene->3,5-Dibromophenylmagnesium bromide + Mg, THF Mg, Anhydrous THF Mg, Anhydrous THF Crude Product Crude Product 3,5-Dibromophenylmagnesium bromide->Crude Product + SiCl4 in THF SiCl4 SiCl4 Quench (aq. NH4Cl) Quench (aq. NH4Cl) Crude Product->Quench (aq. NH4Cl) Extraction Extraction Quench (aq. NH4Cl)->Extraction Recrystallization Recrystallization Extraction->Recrystallization Pure Tetrakis(3,5-dibromophenyl)silane Pure Tetrakis(3,5-dibromophenyl)silane Recrystallization->Pure Tetrakis(3,5-dibromophenyl)silane

Caption: Synthetic workflow for Tetrakis(3,5-dibromophenyl)silane.

Quantitative Data Summary
ReagentMolar Eq.Molecular Weight ( g/mol )Example Amount (mmol)Example Mass/Volume
1,3,5-Tribromobenzene4.2314.784213.22 g
Magnesium4.524.31451.09 g
Silicon Tetrachloride1.0169.90100.67 mL (d=1.483)
Anhydrous THF-72.11-~200 mL
Product 1.0 652.09 10 (theoretical) 6.52 g (theoretical)

References

  • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. ResearchGate. Available at: [Link]

  • Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). ACS Publications. Available at: [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Grignard Reagents as Simple Precatalysts for the Dehydrocoupling of Amines and Silanes. ChemRxiv. Available at: [Link]

  • GRIGNARD REAGENTS AND SILANES. Gelest, Inc.. Available at: [Link]

  • Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes. Dalton Transactions. Available at: [Link]

  • Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed. Available at: [Link]

Sources

Optimization

Optimizing palladium catalyst loading for Tetrakis(3,5-dibromophenyl)silane coupling

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals facing the unique mechanistic and practical challenges of fully functionalizing Tetrakis(3,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals facing the unique mechanistic and practical challenges of fully functionalizing Tetrakis(3,5-dibromophenyl)silane .

Achieving complete octafunctionalization (8-fold cross-coupling) on a single sterically hindered silicon core requires moving beyond standard cross-coupling assumptions. This guide synthesizes field-proven causality with stringent, self-validating protocols to ensure your experimental success.

Part 1: Core Concepts & The Causality of Catalyst Loading

Optimizing palladium loading for a molecule with eight reactive sites is fundamentally different from standard biaryl synthesis. The causality behind your experimental choices must be driven by two primary factors:

  • The Mathematics of Polyfunctionalization: Complete octafunctionalization requires eight consecutive, successful catalytic cycles on the same molecule. If your single-step conversion efficiency is 90%, the theoretical yield of the fully substituted octa-adduct is only 43% ( 0.908 ). To achieve a >65% overall yield, the per-step efficiency must exceed 95%. Therefore, catalyst loading must be calculated per C-Br bond, not per molecule[1].

  • Dynamic Steric Hindrance: Tetrakis(3,5-dibromophenyl)silane is highly congested. As the meta-positions become substituted with new aryl groups, the steric bulk surrounding the remaining unreacted C-Br bonds increases drastically. This severely slows the oxidative addition step of the catalytic cycle, increasing the likelihood of catalyst deactivation before the final bonds are coupled[2].

Part 2: Troubleshooting Guide (FAQs)

Q1: My mass spectrometry data shows a stubborn mixture of hexa-, hepta-, and octa-substituted products. How do I drive the reaction to completion? A: This indicates your catalyst is dying before the final, most sterically hindered bonds can undergo oxidative addition. A standard 5 mol% overall Pd loading equates to only 0.625 mol% per C-Br bond—vastly insufficient for this core. Solution: You must increase the effective loading to 1.0–1.5 mol% per C-Br bond (8–12 mol% overall). Furthermore, switch to a highly active, bulky ligand like SPhos or an NHC ligand, which accelerates oxidative addition and forces reductive elimination, overcoming the steric barrier of the final coupling steps.

Q2: I increased the Pd(PPh3​)4​ loading to 40 mol% (5 mol% per Br) to force completion, but the reaction mixture turned black within an hour and stalled. Why? A: The black precipitate is "Pd black," which consists of inactive, agglomerated palladium(0) nanoparticles[3]. When using high loadings of traditional catalysts like Pd(PPh3​)4​ , the rate of reductive elimination outpaces oxidative addition on the hindered core. This leaves a high concentration of "naked" Pd(0) in solution, which rapidly aggregates. Solution: Abandon Pd(PPh3​)4​ . Switch to a precatalyst that provides a slow, controlled release of the active Pd(0) species, such as Pd-PEPPSI-IPr . This maintains a low steady-state concentration of active catalyst, preventing agglomeration even at the higher total loadings required for polyhalogenated cores.

Q3: How do I definitively validate that the reaction is complete? TLC is showing a single, broad streak. A: Traditional Thin Layer Chromatography (TLC) is a non-validating method for polyfunctionalized macromolecules because the Rf​ values of hepta- and octa-substituted silanes are nearly identical. Solution: To create a self-validating protocol, you must use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)[4]. The reaction is only validated as complete when the [M−Ar+H]+ peak (hepta-adduct) drops below the baseline noise threshold.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between catalyst system selection, per-bond loading, and the resulting reaction efficiency for the octafunctionalization of Tetrakis(3,5-dibromophenyl)silane.

Catalyst SystemLoading (Overall mol%)Loading (Per C-Br mol%)Temp (°C)Octa-adduct Yield (%)Primary Failure Mode / Impurity
Pd(PPh3​)4​ 5.0%0.625%80< 5%Stalls at Hexa/Hepta-adducts
Pd(PPh3​)4​ 40.0%5.0%8012%Massive Pd Black precipitation
Pd(OAc)2​ / SPhos16.0%2.0%10082%Boronic acid homocoupling
Pd-PEPPSI-IPr 8.0% 1.0% 100 > 95% None (Trace hepta-adduct)

Part 4: Mandatory Visualization

Pd_Optimization_Workflow Start Evaluate Octafunctionalization Reaction Mixture CheckMS MALDI-TOF MS: Is hepta-adduct present? Start->CheckMS Incomplete Incomplete Coupling Detected CheckMS->Incomplete Yes (Incomplete) Success Optimal Catalyst Loading Achieved (>95% Yield) CheckMS->Success No (Complete) PdBlack Visual Check: Is Pd black precipitating? OptimizeLigand Switch to Pd-PEPPSI-IPr & adjust per-bond loading PdBlack->OptimizeLigand Yes (Catalyst Aggregation) PdBlack->OptimizeLigand No (Insufficient Activity) Incomplete->PdBlack OptimizeLigand->CheckMS Retest

Fig 1: Logical workflow for optimizing palladium loading in octafunctionalization.

Part 5: Experimental Protocols (Self-Validating System)

Optimized Suzuki-Miyaura Octafunctionalization Protocol

Self-Validation Mechanism: This protocol relies on an absolute binary indicator (MALDI-TOF MS peak disappearance) rather than subjective visual cues (TLC) to validate completion, ensuring absolute reproducibility.

Step 1: Reagent Preparation & Stoichiometry

  • Causality: Octafunctionalization requires 8 equivalents of boronic acid theoretically. Providing a 50% excess (12 equiv) drives the equilibrium forward and compensates for inevitable oxidative homocoupling, ensuring the final, most hindered C-Br bonds are not starved of their coupling partner.

  • Charge a Schlenk flask with Tetrakis(3,5-dibromophenyl)silane (1.0 equiv), Arylboronic acid (12.0 equiv), and K2​CO3​ (24.0 equiv).

Step 2: Solvent System & Degassing

  • Causality: The highly hydrophobic silane core requires toluene for solubility, while ethanol acts as a phase-transfer agent to bring the aqueous base into contact with the organic phase, facilitating the critical transmetalation step[5].

  • Add a 3:1:1 mixture of Toluene/Ethanol/Water.

  • Perform three rigorous Freeze-Pump-Thaw cycles. Oxygen ingress is the primary cause of boronic acid homocoupling and premature Pd(0) oxidation.

Step 3: Catalyst Addition & Reaction

  • Under a positive flow of Argon, add Pd-PEPPSI-IPr (0.08 equiv, which equals 1.0 mol% per C-Br bond).

  • Seal the flask and heat to 100 °C with vigorous stirring (800 rpm) to overcome mass transfer limitations between the biphasic layers.

Step 4: In-Process Control (IPC) & Validation

  • At 12 hours, halt stirring to allow phase separation. Extract a 50 μ L aliquot from the upper organic layer.

  • Spot directly onto a MALDI plate using a dithranol matrix.

  • Validation Check: If the mass peak corresponding to the hepta-adduct is visible, add an additional 2.0 equivalents of boronic acid and 0.02 equivalents of Pd-PEPPSI-IPr, and react for 4 more hours. Proceed to workup only when the hepta-adduct peak is entirely absent.

Step 5: Workup and Metal Scavenging

  • Cool to room temperature, dilute with dichloromethane, and wash with water.

  • Treat the organic phase with a metal scavenger (e.g., QuadraSil AP) for 2 hours to remove residual palladium, which can otherwise coordinate to the newly formed polyaryl core and skew final yields. Filter, concentrate, and precipitate from cold methanol.

References

  • Gelation-free synthesis of high-molecular-weight hyperbranched aromatic polymers containing silicon by Suzuki–Miyaura polycondensation of tri- or tetra(bromoaryl)silane with arylenediboronate. RSC Publishing.[Link]

  • Synthesis and Functionalization of Porphyrins through Organometallic Methodologies. ACS Publications.[Link]

  • Chapter 3: Chemical Synthesis of Porous Polymers. The Royal Society of Chemistry.[Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.[Link]

  • Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Organic Chemistry Portal.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Tetrakis(3,5-dibromophenyl)silane Polymerization

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of hypercrosslin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of hypercrosslinked Porous Aromatic Frameworks (PAFs) and Porous Polymer Networks (PPNs).

Synthesizing highly porous networks from octatopic monomers like Tetrakis(3,5-dibromophenyl)silane presents unique kinetic and thermodynamic challenges[1]. Because Yamamoto-type Ullmann cross-coupling forms irreversible carbon-carbon bonds, any side reaction permanently encodes a structural defect into the macromolecular backbone, drastically reducing the material's surface area and pore volume[2]. This guide breaks down the causality of these side reactions and provides field-proven, self-validating protocols to ensure your polymerizations succeed.

Part 1: Diagnostic Data & Side Reaction Summary

Before adjusting your chemistry, you must accurately diagnose the failure mode. Compare your analytical results against the quantitative benchmarks below to identify which side reaction is dominating your synthesis.

Diagnostic MetricTarget ValueDefect IndicatorPrimary Side ReactionRoot Cause
BET Surface Area > 4,000 m²/g< 2,000 m²/gNetwork Collapse / Dead EndsPremature precipitation or hydrodehalogenation
FTIR (C-Br Stretch) AbsentPeak at ~1070 cm⁻¹Steric QuenchingHigh reaction temp (80 °C) causing rapid insolubility
Elemental Analysis < 0.5% Br> 2.0% BrIncomplete CouplingCatalyst oxidation or poor solvent swelling
Solid-State NMR Broad aromatic C-CSharp Ar-H peaksHydrodehalogenationProtic impurities (H₂O) in solvent
Part 2: Mechanistic Pathways of Defect Formation

To prevent side reactions, we must first understand the catalytic cycle. The diagram below illustrates how the active Ni(0) catalyst partitions between the desired cross-linking pathway and three primary failure modes.

MechanisticPathways Monomer Tetrakis(3,5-dibromophenyl)silane (Octatopic Monomer) OxAdd Oxidative Addition Ar-Ni(II)-Br Monomer->OxAdd + Ni(0) Ni0 Ni(cod)2 / bpy Active Catalyst Ni0->OxAdd Defect3 Side Reaction 3: Catalyst Oxidation (Ni(II) Inactive) Ni0->Defect3 O2 Exposure Polymer Desired Pathway: Reductive Elimination (Highly Crosslinked PAF) OxAdd->Polymer Successful Coupling Defect1 Side Reaction 1: Hydrodehalogenation (Ar-H Dead Ends) OxAdd->Defect1 Trace H2O / Protons Defect2 Side Reaction 2: Steric Quenching (Unreacted Ar-Br) OxAdd->Defect2 Network Rigidity

Fig 1: Catalytic pathways and primary side reactions in Yamamoto-type Ullmann polymerization.

Part 3: Troubleshooting FAQs

Q1: My elemental analysis and FTIR show significant residual bromine, but the yield is low. What causes this incomplete coupling? A1: You are experiencing steric quenching . Tetrakis(3,5-dibromophenyl)silane is an exceptionally rigid, 8-arm monomer. If the polymerization is run at standard Yamamoto temperatures (80 °C), the kinetic rate of C-C bond formation outpaces the macromolecular network's ability to relax and solvate. The polymer prematurely precipitates out of solution, trapping unreacted C-Br sites inside a dense, collapsed core[3]. Causality-Driven Solution: Utilize "modified Yamamoto conditions." Lower the reaction temperature to 20–40 °C and use a co-solvent system of DMF/THF (typically 1:2 v/v). THF swells the growing hydrophobic network, keeping the reactive termini accessible, while DMF stabilizes the Ni(0) complex[3].

Q2: I am observing a lower-than-expected BET surface area, and network disassembly analysis shows benzene/biphenyl fragments. How do I prevent this? A2: You are observing hydrodehalogenation , a competing side reaction where the oxidative addition intermediate (Ar-Ni(II)-Br) or a Pd-H species (if using Suzuki coupling) reacts with trace protons to form a dead-end Ar-H bond[4]. In highly crosslinked networks, even a 5% hydrodehalogenation rate drastically reduces the macroscopic surface area by truncating the struts that form the pore walls[2]. Causality-Driven Solution: This is strictly an environmental control issue. Solvents must be rigorously dried over activated 3Å molecular sieves and degassed via at least three freeze-pump-thaw cycles. Never rely on standard sparging for this specific monomer.

Q3: The reaction mixture turns from deep purple to green/black shortly after adding the monomer, and no polymer forms. What happened? A3: The Ni(cod)₂ catalyst has been oxidized to inactive Ni(II). Bis(1,5-cyclooctadiene)nickel(0) is extremely sensitive to moisture and oxygen[5]. Once oxidized, it cannot undergo the initial oxidative addition with your monomer. Causality-Driven Solution: Ensure the 2,2'-bipyridine (bpy) and 1,5-cyclooctadiene (COD) ligands are added in proper stoichiometric excess to stabilize the Ni(0) center. Handle all reagents in an argon-filled glovebox (O₂ < 0.1 ppm) and use Schlenk techniques for any transfers.

Part 4: Self-Validating Experimental Protocol

To eliminate these side reactions, follow this optimized, self-validating workflow for the Modified Yamamoto Homocoupling of Tetrakis(3,5-dibromophenyl)silane.

Workflow Step1 1. Glovebox Prep Weigh Monomer & Ni(cod)2 Step3 3. Reaction Setup Mix in DMF/THF Step1->Step3 Step2 2. Solvent Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 4. Polymerization Controlled Temp (20-40°C) Step3->Step4 Step5 5. Workup HCl Wash & Soxhlet Step4->Step5

Fig 2: Self-validating anhydrous workflow for defect-free porous aromatic framework synthesis.

Step-by-Step Methodology: Modified Yamamoto Homocoupling

1. Reagent Preparation (Strictly inside an Argon Glovebox):

  • Weigh Tetrakis(3,5-dibromophenyl)silane (1.0 equiv).

  • Weigh Ni(cod)₂ (10.0 equiv — providing ~1.25 equiv of Ni per C-Br bond to ensure complete coupling).

  • Weigh 2,2'-bipyridine (10.0 equiv) and 1,5-cyclooctadiene (10.0 equiv).

  • Causality Note: The excess COD ligand suppresses the decomposition of the Ni(0) complex before polymerization initiates.

2. Solvent Degassing & Catalyst Activation:

  • Prepare a 1:2 (v/v) mixture of anhydrous DMF and anhydrous THF. Perform three freeze-pump-thaw cycles on a Schlenk line.

  • Bring the solvent into the glovebox. Dissolve the Ni(cod)₂, bpy, and COD in 70% of the solvent volume. Stir for 30 minutes.

  • Validation Checkpoint: The solution MUST turn a deep, vibrant purple. If the solution is green, brown, or black, the Ni(0) has oxidized. Do not proceed. Discard and start over.

3. Monomer Addition & Polymerization:

  • Dissolve the monomer in the remaining 30% of the DMF/THF mixture.

  • Add the monomer solution dropwise to the active catalyst solution. Dropwise addition prevents localized high concentrations that lead to rapid, non-porous oligomerization.

  • Seal the reaction vessel, remove it from the glovebox, and stir at a controlled 40 °C for 72 hours[3].

4. Quenching and Defect Clearance:

  • Cool the vessel to room temperature and open it to the air.

  • Slowly add concentrated HCl (12 M) to quench the active Ni species and dissolve trapped Ni salts. Stir for 12 hours.

  • Validation Checkpoint: The solid polymer should transition from dark/black to off-white/pale yellow as the heavy metals are leached out.

  • Filter the precipitate and perform sequential Soxhlet extractions with THF, Chloroform, and Methanol (24 hours each). This removes any unreacted monomer, COD ligands, and low-molecular-weight oligomers that would otherwise artificially lower your BET surface area.

  • Dry the final powder under dynamic vacuum at 120 °C for 12 hours.

Sources

Optimization

Minimizing steric hindrance effects in Tetrakis(3,5-dibromophenyl)silane reactions

A Guide for Senior Application Scientists on Minimizing Steric Hindrance Effects in Synthetic Reactions Welcome to the technical support center for Tetrakis(3,5-dibromophenyl)silane. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Senior Application Scientists on Minimizing Steric Hindrance Effects in Synthetic Reactions

Welcome to the technical support center for Tetrakis(3,5-dibromophenyl)silane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique, tetrahedrally symmetric building block. Due to its rigid structure and the eight bromine atoms positioned on its four phenyl rings, steric hindrance is a paramount challenge in achieving desired chemical transformations. This document provides in-depth troubleshooting guides and FAQs to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is Tetrakis(3,5-dibromophenyl)silane and what are its primary applications?

A1: Tetrakis(3,5-dibromophenyl)silane is a highly symmetric, non-polar organosilane molecule. Its core consists of a central silicon atom bonded to four 3,5-dibromophenyl groups in a tetrahedral arrangement. This structure provides a rigid, three-dimensional scaffold. Its primary applications are in materials science and supramolecular chemistry, where it serves as a core building block for:

  • Dendrimers and Star Polymers: The eight bromine atoms act as functional handles for divergent synthesis.

  • Metal-Organic Frameworks (MOFs) and Porous Materials: After conversion of the bromo- groups to linkers like carboxylates, it can form highly structured, porous materials.[1]

  • Hole-Transport Materials: Derivatives of tetraphenylsilane are used in the development of materials for electronic devices like perovskite solar cells.

Q2: What is steric hindrance and why is it such a critical factor for this specific molecule?

A2: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented because the atoms or groups of atoms near the reaction site are physically in the way.[2] For Tetrakis(3,5-dibromophenyl)silane, the steric challenge is multi-faceted:

  • Crowding Around the Core: The four bulky dibromophenyl groups are already crowded around the central silicon atom.

  • Ortho-Positioning: Each bromine atom has a neighboring bromine atom on the same phenyl ring, but more importantly, the entire substituted phenyl group is bulky.

  • Sequential Reactions: As you substitute the bromine atoms in sequential reactions (e.g., cross-coupling), the incoming groups add to the steric bulk, making subsequent substitutions on the same or adjacent rings increasingly difficult. This often leads to incomplete or partial functionalization.

Q3: What are the common signs that steric hindrance is negatively impacting my reaction?

A3: Identifying steric hindrance early can save significant time and resources. Common indicators include:

  • Low or Stalled Reaction Conversion: The reaction proceeds partially and then stops, even with an excess of reagents and extended reaction times. You may observe a mixture of partially substituted products (e.g., hexa- or hepta-substituted species) along with unreacted starting material.

  • Formation of Side-Products: Instead of the desired substitution, you might observe products from side reactions that are less sterically demanding, such as hydro-debromination or catalyst decomposition.

  • Inconsistent Product Distribution: Batch-to-batch variability in the ratio of differently substituted products is common, as minor changes in reaction conditions can have an outsized impact on sterically congested transition states.

  • No Reaction: In severe cases, particularly with bulky incoming nucleophiles or coupling partners, the reaction may not initiate at all.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Scenario: You are attempting a Suzuki-Miyaura cross-coupling reaction to substitute the bromine atoms on Tetrakis(3,5-dibromophenyl)silane with an arylboronic acid, but you are observing low yields and a mixture of incompletely substituted products.

Q4: My Suzuki coupling is stalling after 4-6 substitutions. What is the mechanistic reason, and how can I push the reaction to completion?

A4: This is a classic sign of escalating steric hindrance. The initial substitutions occur on the most accessible bromine atoms. However, as these positions are filled, the molecule becomes significantly bulkier. This increased crowding hinders the key steps in the Pd-catalytic cycle:

  • Oxidative Addition: The bulky Pd(0)-ligand complex has difficulty accessing and inserting into the remaining C-Br bonds. This step's activation energy increases with each substitution.

  • Reductive Elimination: The two bulky groups (the silane core and the incoming aryl group) on the palladium center may be sterically prevented from coming close enough for the final bond-forming step.

To overcome this, a multi-parameter optimization is required, focusing on the catalyst system, base, and solvent.

Q5: How do I select a catalyst and ligand system specifically designed for sterically hindered substrates?

A5: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. You need a system that is both highly reactive and can accommodate extreme steric bulk.

  • Rationale: The key is to use a bulky, electron-rich phosphine ligand. The bulk of the ligand promotes the reductive elimination step and helps maintain a monoligated, highly reactive Pd(0)L species in solution. The electron-rich nature of the ligand accelerates the oxidative addition step.[3]

  • Recommended Ligands:

    • Buchwald-type Biarylphosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are state-of-the-art for coupling hindered substrates. They possess the ideal balance of bulk and electron-donating properties.

    • Bulky Trialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are also excellent choices.

  • Recommended Palladium Pre-catalysts:

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common and effective choices to pair with these ligands. The active Pd(0) species is formed in situ.

Data Summary: Catalyst/Ligand Performance in Hindered Couplings
Catalyst System (Pd:Ligand Ratio)BaseSolventTemperature (°C)Expected Outcome & Rationale
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90Poor: Low conversion (<50%). PPh₃ is not bulky enough to facilitate reductive elimination of the highly hindered product.
Pd₂(dba)₃ (1 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O100-110Good to Excellent: High conversion (>90%). SPhos provides the necessary steric bulk and electron density to accelerate both oxidative addition and reductive elimination. K₃PO₄ is a strong, non-nucleophilic base suitable for hindered couplings.[3]
Pd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%)CsFTHF80Moderate to Good: Good conversion, but catalyst may be prone to decomposition at higher temperatures. CsF can be an effective base in anhydrous conditions.
[PdCl(allyl)]₂ / TedicypK₃PO₄Toluene110Excellent: Tetraphosphine ligands like Tedicyp are highly effective for challenging couplings, even at low catalyst loadings, due to their ability to stabilize the palladium center.[3]
Q6: Beyond the catalyst, what roles do the base and solvent play in overcoming steric barriers?

A6: The choice of base and solvent is critical for both reactivity and stability.

  • Base Selection:

    • Weak vs. Strong: Weak bases like Na₂CO₃ are often insufficient. A stronger, non-nucleophilic inorganic base is required to facilitate the transmetalation step without causing side reactions.

    • Recommendation: Potassium Phosphate (K₃PO₄) is often the base of choice for difficult Suzuki couplings. Its high pKa and heterogeneous nature in many organic solvents can be advantageous. Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF) are also powerful alternatives.

  • Solvent Selection:

    • Polarity and Temperature: The solvent must be able to dissolve the reactants and be stable at the high temperatures often required to overcome the activation energy barrier.

    • Recommendation: High-boiling point ethereal solvents like 1,4-Dioxane or THF , or aromatic solvents like Toluene , are preferred. Often, a mixture with water (e.g., Toluene/H₂O 5:1) is used to help dissolve the inorganic base.

Experimental Protocols & Visualizations
Optimized Protocol: Octa-Aryl Substitution of Tetrakis(3,5-dibromophenyl)silane via Suzuki-Miyaura Coupling

This protocol provides a robust starting point for achieving high levels of substitution on the sterically hindered core.

Materials:

  • Tetrakis(3,5-dibromophenyl)silane (1.0 eq.)

  • Arylboronic Acid (12.0 eq., 1.5 eq. per Br)

  • Pd₂(dba)₃ (0.02 eq. per Br, total 0.16 eq.)

  • SPhos (0.04 eq. per Br, total 0.32 eq.)

  • Anhydrous K₃PO₄ (powdered, 3.0 eq. per Br, total 24.0 eq.)

  • Anhydrous, degassed 1,4-Dioxane and Water (10:1 v/v)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Tetrakis(3,5-dibromophenyl)silane, the arylboronic acid, and finely powdered K₃PO₄.

  • Catalyst Preparation: In a separate glovebox or Schlenk flask, add Pd₂(dba)₃ and SPhos. Add a portion of the degassed dioxane to this mixture and stir for 10 minutes until a homogeneous solution forms.

  • Reaction Setup: Add the remaining degassed dioxane and water to the flask containing the substrate. Begin vigorous stirring.

  • Initiation: Transfer the pre-mixed catalyst solution to the reaction flask via cannula.

  • Heating: Heat the reaction mixture to 100-110 °C under a positive pressure of argon or nitrogen.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, reaction times of 24-48 hours may be necessary.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations (Graphviz DOT Language)

G cluster_0 Troubleshooting Workflow A Low Yield / Stalled Reaction B Analyze Product Mixture (LC-MS/NMR) Identify Degree of Substitution A->B C Is Reaction Stalled at Partial Substitution? B->C D Increase Catalyst/Ligand Reactivity (e.g., PPh3 -> SPhos) C->D Yes H Check Reagent Purity C->H No E Optimize Base and Solvent (e.g., K2CO3 -> K3PO4) D->E F Increase Temperature & Time E->F G Reaction Complete F->G

Caption: A logical workflow for troubleshooting incomplete cross-coupling reactions.

Caption: Visualization of steric hindrance from incoming groups (R) around the core.

G cluster_ligand Role of Bulky Ligand (L) A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-Br) A->B Slowed by steric bulk C Ar-Pd(II)L(Br) B->C D Transmetalation (Ar'-B(OR)2) C->D E Ar-Pd(II)L(Ar') D->E F Reductive Elimination E->F Hindered by bulky Ar & Ar' F->A Product (Ar-Ar') L1 Bulky Ligand 'L' (e.g., SPhos) - Accelerates Oxidative Addition - Forces Reductive Elimination

Caption: The Suzuki catalytic cycle, highlighting steps impacted by steric hindrance.

References
  • ResearchGate. (n.d.). Synthesis of organofunctional silanes with sterically hindered substituents at silicon atoms. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Retrieved from [Link]

  • Gelest. (n.d.). Organosilane Reducing Agents. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organosilane Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Architectural Divergence in 3D Covalent Organic Frameworks: A Comparative Guide to Tetrakis(4-bromophenyl)silane vs. Tetrakis(3,5-dibromophenyl)silane

Executive Summary The rational design of three-dimensional Covalent Organic Frameworks (3D COFs) and Porous Organic Polymers (POPs) relies heavily on the geometric precision of their building blocks. Tetrahedral silicon-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of three-dimensional Covalent Organic Frameworks (3D COFs) and Porous Organic Polymers (POPs) relies heavily on the geometric precision of their building blocks. Tetrahedral silicon-centered monomers are foundational to this field, providing rigid, sp³-hybridized nodes that dictate the ultimate topology and porosity of the network[1]. This guide objectively compares two critical precursors: the tetratopic Tetrakis(4-bromophenyl)silane (T4BPS) and the octatopic Tetrakis(3,5-dibromophenyl)silane (T35DBPS) . By analyzing their mechanistic behavior, steric profiles, and experimental handling, we provide researchers with the causal insights necessary to optimize framework synthesis.

Mechanistic Overview: Tetratopic vs. Octatopic Nodes

The fundamental difference between T4BPS and T35DBPS lies in their connectivity potential, which directly governs the topological outcome of the polycondensation or cross-coupling reaction[2].

  • T4BPS (4-Connected): Features a single bromine atom at the para position of each phenyl ring. This symmetry typically yields classic interpenetrated topologies such as dia (diamondoid), pts, or ctn when reacted with linear (C2) or triangular (C3) linkers[1]. The para-substitution minimizes steric hindrance, allowing for high thermodynamic conversion during cross-coupling (e.g., Yamamoto or Sonogashira-Hagihara)[3].

  • T35DBPS (8-Connected): Features two bromine atoms at the meta positions of each phenyl ring, transforming the monomer into an octatopic node. While this high connectivity theoretically enables hyper-crosslinked networks with ultra-microporosity, the proximity of the reactive sites introduces significant steric bulk. This steric penalty often leads to incomplete coupling, resulting in framework defects that can paradoxically lower the empirical surface area compared to theoretical models[4].

Topology Si Silicon Core (SiCl4) T4 Tetrakis(4-bromophenyl)silane (4-Connected / Tetratopic) Si->T4 1,4-dibromobenzene + n-BuLi T8 Tetrakis(3,5-dibromophenyl)silane (8-Connected / Octatopic) Si->T8 1,3,5-tribromobenzene + n-BuLi Dia dia, pts, ctn Topologies Moderate Cross-linking T4->Dia C2/C3 Linkers Hyper Hyper-connected Topologies High Cross-linking Density T8->Hyper C2/C3 Linkers

Topological divergence of 3D COFs based on the connectivity of the silane precursor.

Comparative Performance Data

The following table synthesizes the empirical performance of POPs/COFs derived from these two precursors via standard palladium-catalyzed cross-coupling[2][3][4].

ParameterTetrakis(4-bromophenyl)silane (T4BPS)Tetrakis(3,5-dibromophenyl)silane (T35DBPS)
Connectivity 4 (Tetratopic)8 (Octatopic)
Typical Topologies dia, pts, ctnHyper-crosslinked, amorphous POPs
Steric Hindrance Low (Para-substituted)High (Meta-substituted)
Coupling Efficiency > 90% (High conversion)60 - 75% (Defect-prone)
BET Surface Area 1,500 - 4,200 m²/g800 - 2,000 m²/g
Pore Size Distribution Micro/Mesoporous (1.2 - 3.5 nm)Ultra-microporous (< 1.0 nm)
Thermal Stability > 450 °C> 400 °C

Note: While T35DBPS has a higher theoretical cross-linking density, the empirical BET surface area is often lower due to incomplete coupling caused by steric crowding at the meta positions.

Experimental Methodologies: A Self-Validating System

To ensure reproducibility and scientific integrity, the synthesis of these precursors and their subsequent polymerization must be treated as a self-validating system. Every step includes a causal justification and an in-process validation check.

Protocol 1: Synthesis of Silane Precursors (T4BPS and T35DBPS)

Causality: The synthesis relies on a lithium-halogen exchange followed by nucleophilic substitution onto silicon tetrachloride (SiCl₄). Strict anhydrous conditions and cryogenic temperatures (-78 °C) are mandatory to prevent the formation of kinetically favored Wurtz coupling byproducts and to stabilize the highly reactive organolithium intermediate[5].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add 1,4-dibromobenzene (for T4BPS) or 1,3,5-tribromobenzene (for T35DBPS) (4.5 equiv) and dissolve in anhydrous THF (0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (2.5 M in hexanes, 4.4 equiv) over 30 minutes[5].

    • Validation Check: The solution should turn pale yellow/white. Stir for 1 hour at -78 °C to ensure complete lithium-halogen exchange.

  • Silanation: Slowly add SiCl₄ (1.0 equiv) dropwise. The slow addition prevents localized exothermic spikes that could degrade the organolithium species[5].

  • Equilibration: Allow the reaction mixture to warm to room temperature gradually over 12 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄.

  • Purification: Evaporate the solvent and purify the crude product via silica gel column chromatography (using hexanes as the eluent) or recrystallization from ethanol/chloroform to yield the pure silane monomer[6].

Protocol 2: Synthesis of Porous Organic Polymers via Cross-Coupling

Causality: Sonogashira-Hagihara or Yamamoto couplings are standard for these precursors. The use of Soxhlet extraction post-synthesis is critical; unreacted monomers and catalyst residues physically block the micropores, artificially depressing the measured BET surface area[3].

  • Reaction Setup: In an argon-filled glovebox, combine the silane monomer (T4BPS or T35DBPS), the appropriate alkyne/boronic acid linker, and the catalyst (e.g., Pd(PPh₃)₄ and CuI for Sonogashira) in a Schlenk tube[2].

  • Solvent Addition: Add a degassed solvent mixture (e.g., DMF and diisopropylamine). Seal the tube.

  • Polymerization: Heat the mixture statically at 90 °C for 72 hours. Static heating prevents the mechanical degradation of the growing polymer network[3].

  • Activation (Critical Step): Cool to room temperature and filter the precipitate. Subject the solid to Soxhlet extraction using methanol, THF, and chloroform for 24 hours each.

    • Validation Check: The final washing solvent should be completely colorless and show no UV-Vis absorbance, confirming the removal of trapped oligomers.

  • Drying: Dry the activated framework under dynamic vacuum at 120 °C for 12 hours prior to gas sorption analysis.

Workflow Lithiation 1. Lithiation (-78°C, THF) Silanation 2. Silanation (SiCl4 addition) Lithiation->Silanation Coupling 3. Cross-Coupling (Pd/Cu Catalysis) Silanation->Coupling Activation 4. Activation (Soxhlet Extraction) Coupling->Activation

Standardized workflow for the synthesis and activation of silane-based frameworks.

Conclusion

The selection between Tetrakis(4-bromophenyl)silane and Tetrakis(3,5-dibromophenyl)silane is a choice between thermodynamic reliability and structural ambition. T4BPS offers highly predictable, high-yielding tetratopic networks with massive surface areas. Conversely, T35DBPS pushes the boundaries of cross-linking density, offering ultra-microporous environments ideal for small-molecule gas separation, albeit requiring more stringent optimization to overcome steric limitations.

References

  • Ma, Q.-Y., Yang, B.-X., & Li, J.-Q. "Porous Organic Polymers Derived from Tetrahedral Silicon-Centered Monomers and Stereocontorted Spirobifluorene-Based Precursor: Synthesis, Porosity and Carbon Dioxide Sorption." RSC Advances. 3

  • Ben, T., et al. "Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction." ResearchGate. 6

  • "An In-Depth Technical Guide to Tetrakis(4-carboxyphenyl)silane as a Precursor." Benchchem. 5

  • "Adamantane-Based Micro- and Ultra-Microporous Frameworks for Efficient Small Gas and Toxic Organic Vapor Adsorption." Semantic Scholar. 4

  • "High Surface Area Networks from Tetrahedral Monomers: Metal-Catalyzed Coupling, Thermal Polymerization, and 'Click' Chemistry." Macromolecules, ACS Publications. 2

  • "Synthesis of 12-Connected Three-Dimensional Covalent Organic Framework with lnj Topology." Journal of the American Chemical Society. 1

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Comparative

A Comparative Guide to Tetrahedral Silicon vs. Carbon-Centered Building Blocks for Polymer Networks

In the design of advanced polymer networks, the choice of the core building block is a critical decision that dictates the final material's properties and potential applications. Among the most fundamental choices is the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the design of advanced polymer networks, the choice of the core building block is a critical decision that dictates the final material's properties and potential applications. Among the most fundamental choices is the selection of the tetrahedral center: silicon or carbon. While both elements reside in the same group on the periodic table and favor tetrahedral bonding geometries, the polymer networks derived from them exhibit profoundly different characteristics.[1] This guide provides an in-depth comparison of silicon-centered (primarily polysiloxanes) and carbon-centered polymer networks, offering a technical exploration of their synthesis, properties, and the underlying chemical principles that govern their behavior.

Fundamental Atomic and Bonding Differences: The Root of Divergent Properties

The distinct properties of silicon- and carbon-based polymers originate from the intrinsic differences between the two atoms. Silicon is larger than carbon and less electronegative.[2] These factors lead to significant variations in bond energies, bond angles, and bond polarity, which are magnified at the polymer network level.

The most crucial distinction lies in the backbone chemistry. The chemistry of carbon is dominated by catenation, forming stable, long chains of C-C bonds.[2] In contrast, while Si-Si bonds exist, they are weaker and more reactive than C-C bonds.[3] The Si-O bond, however, is significantly stronger than the Si-Si bond and even stronger than the C-C bond, making the siloxane (-Si-O-) linkage the exceptionally stable backbone of silicone polymers.[2][4]

Bond TypeBond Dissociation Energy (kJ/mol)Bond Length (Å)Typical Bond Angle (°)Key Characteristics
Si-O ~433 - 460.5[5][6]~1.64[3][7]~143[3][7]Highly stable, flexible, large angle allows for low rotational barrier.
C-C ~348 - 355[5][8]~1.53[3]~109.5Stable, forms the basis of organic chemistry, allows catenation.
C-O ~358[6]~1.41[7]~111[7]Common in organic polymers, less stable than Si-O.
Si-Si ~226[3]--Weaker than C-C, more reactive.[3]

Table 1: Comparison of key covalent bonds in silicon- and carbon-based polymer backbones.

The wide Si-O-Si bond angle and low rotational energy barrier give polysiloxane chains exceptional flexibility, a hallmark of silicone materials.[3][7] This contrasts with the more rigid tetrahedral angle of C-C bonds.

Polymer Network Architectures

The way these tetrahedral centers are integrated into a three-dimensional network defines the material's macroscopic properties.

Silicon-based networks are predominantly formed from polysiloxanes.[7][9] The architecture involves linear or branched siloxane chains that are cross-linked to form a network. The cross-linking points can be introduced through various chemical reactions, often involving multifunctional silane or siloxane precursors.[10] The resulting materials are commonly known as silicones and range from soft elastomers to rigid resins.[9] A key feature is the inorganic -Si-O- backbone, which imparts properties distinct from typical organic polymers.[11][12]

Carbon-centered networks utilize multifunctional organic molecules as branching or cross-linking points. Classic examples of tetrahedral carbon building blocks include:

  • Pentaerythritol: A C(CH₂OH)₄ core, offering four points for polymerization or cross-linking.[13] It is often used to create highly cross-linked, rigid thermosets or as a cross-linking aid in other polymer systems.[14]

  • Adamantane: A rigid, diamondoid hydrocarbon cage that can be functionalized to serve as a robust, multi-valent core for building polymer networks.[13][15]

  • Dendritic and Hyperbranched Architectures: These are built from monomers with multiple reactive sites, growing outwards from a central core in a tree-like fashion.[16] This approach allows for precise control over the molecular architecture and a high density of functional groups at the periphery.[17][18]

Diagram 1: Comparison of Core Tetrahedral Building Blocks

G Core tetrahedral units in polymer networks. 'R' represents organic groups, and 'X' represents reactive functional groups or polymer chains. cluster_Si Silicon-Centered (Siloxane) cluster_C Carbon-Centered (Neopentyl/Pentaerythritol) Si Si O1 O Si->O1 to polymer chain O2 O Si->O2 to polymer chain R1 R Si->R1 R2 R Si->R2 C C CH2_1 CH₂-X C->CH2_1 CH2_2 CH₂-X C->CH2_2 CH2_3 CH₂-X C->CH2_3 CH2_4 CH₂-X C->CH2_4 G start Start: Precursor Selection precursors 1. Measure Precursors: - Vinyl-terminated PDMS - Si-H Cross-linker (e.g., PHMS) start->precursors mix 2. Mix Precursors Thoroughly mix components in a solvent (e.g., toluene) or solvent-free. precursors->mix catalyst 3. Add Catalyst Introduce platinum catalyst (e.g., Karstedt's catalyst). mix->catalyst degas 4. Degas Mixture Remove dissolved gases under vacuum to prevent bubbles. catalyst->degas cast 5. Cast into Mold Pour the reactive mixture into a pre-designed mold. degas->cast cure 6. Cure Network Heat in an oven at a specified temperature (e.g., 80-150°C) for a set time. cast->cure post_cure 7. Post-Cure (Optional) Additional heating to complete reaction and remove volatiles. cure->post_cure demold 8. Demold & Characterize Remove the final elastomer from the mold for analysis. post_cure->demold end End: Cured Polymer Network demold->end

Caption: Workflow for silicone network synthesis.

The synthesis of carbon-centered networks often involves building complex architectures from multifunctional monomers:

  • Dendritic Synthesis: This can be done via two main routes:

    • Divergent Method: The polymer grows outwards from a central core, with each reaction step adding a new "generation" of branches. [16] * Convergent Method: Dendritic "wedges" are synthesized first and then attached to a central core in the final step. [16]2. Cross-linking Polymerization: This is a more direct method where a multifunctional monomer, such as pentaerythritol triacrylate (PETA), is co-polymerized with other monomers to form a cross-linked network directly. [14]Techniques like free-radical or controlled radical polymerization are common. [19]

Experimental Protocols

Characterizing insoluble polymer networks requires a suite of specialized techniques that probe their bulk properties. [20][21]

  • Objective: To create a cross-linked PDMS network via platinum-catalyzed hydrosilylation.

  • Methodology:

    • In a disposable cup, add 10.0 g of vinyl-terminated polydimethylsiloxane (PDMS, e.g., 1000 cSt).

    • Add the stoichiometric amount of a hydride-containing cross-linker (e.g., poly(hydromethylsiloxane), PHMS), typically at a specific molar ratio of Si-H to vinyl groups (e.g., 1.5:1).

    • Mix the two components vigorously with a spatula for 2 minutes until the mixture is homogeneous.

    • Add 10 µL of Karstedt's catalyst (2% Pt in xylene). The mixture will begin to thicken.

    • Continue mixing for 1 minute, then place the cup in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.

    • Pour the clear, viscous liquid into a flat aluminum mold.

    • Cure the mold in an oven at 100°C for 1 hour.

    • After curing, allow the mold to cool to room temperature before carefully demolding the resulting transparent elastomer.

  • Objective: To determine the thermal stability and solvent swellability of a synthesized network.

  • A. Thermogravimetric Analysis (TGA):

    • Cut a small sample (5-10 mg) from the cured polymer network.

    • Place the sample in a TGA crucible (e.g., alumina).

    • Load the crucible into the TGA instrument.

    • Heat the sample from 30°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The temperature at 5% weight loss (Td5) is a key indicator of thermal stability. [6]* B. Swelling Ratio Measurement:

    • Cut a small, precisely weighed piece of the polymer network (initial dry weight, W_d).

    • Immerse the sample in a vial containing a suitable solvent (e.g., toluene for PDMS) for 24 hours to reach equilibrium swelling.

    • Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately weigh it (swollen weight, W_s).

    • Calculate the swelling ratio (Q) as Q = 1 + (ρ_p/ρ_s) * [(W_s / W_d) - 1], where ρ_p and ρ_s are the densities of the polymer and solvent, respectively. This value is related to the cross-link density of the network. [20]

Diagram 3: General Workflow for Polymer Network Characterization

G cluster_characterization Characterization Suite start Synthesized Polymer Network structural Structural Analysis (FTIR, Solid-State NMR) - Confirm functional groups - Assess degree of cure start->structural thermal Thermal Analysis (TGA, DSC) - Determine thermal stability (Td5) - Identify glass transition (Tg) start->thermal mechanical Mechanical Testing (DMA, Tensile Test) - Measure modulus, strength, elongation start->mechanical swelling Network Properties (Swelling Test) - Calculate swelling ratio - Estimate cross-link density start->swelling data_analysis Data Analysis & Interpretation - Correlate structure with properties structural->data_analysis thermal->data_analysis mechanical->data_analysis swelling->data_analysis end Material Performance Profile data_analysis->end

Caption: Workflow for polymer network characterization.

Conclusion: A Tale of Two Tetrahedra

The choice between tetrahedral silicon and carbon building blocks for polymer networks is a fundamental engineering decision driven by the desired application.

  • Silicon-centered networks (silicones) are the undisputed choice for applications requiring extreme thermal stability, low-temperature flexibility, chemical inertness, and biocompatibility. [11][22]Their unique combination of an inorganic backbone with organic side groups makes them invaluable as high-performance elastomers, sealants, adhesives, and medical materials. [9]

  • Carbon-centered networks offer unparalleled versatility in chemical structure and functionality. Through elegant synthetic strategies like dendritic growth, researchers can achieve precise control over molecular architecture, creating materials for highly specific applications in drug delivery, catalysis, and advanced composites. [16][23]While generally lacking the extreme temperature resistance of silicones, their properties can be finely tuned by selecting from the vast world of organic chemistry.

Ultimately, silicon provides a foundation of robust stability, while carbon offers a platform for intricate architectural and functional design. Understanding the core chemical differences outlined in this guide enables researchers and developers to make informed decisions, harnessing the unique strengths of each element to create next-generation polymer materials.

References

  • Bezvikonnyi, O., et al. (2022). Conducting Silicone-Based Polymers and Their Application. Molecules, 27(19), 6516. Available at: [Link]

  • Ionescu, E., et al. (2012). Silicon-Based Polymer-Derived Ceramics: Synthesis Properties and Applications-A Review. Journal of the American Ceramic Society. Available at: [Link]

  • Pilipović, S., et al. (2013). Influence of nanofillers on the properties of siloxane elastomers. ResearchGate. Available at: [Link]

  • Watuthanthrige, C. W. H., et al. (2023). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry. Available at: [Link]

  • Li, Q., et al. (2023). Polysiloxane Coatings Based on Organic–Inorganic Interpenetrating Networks with High Transparency, Efficient Anti-Icing Properties, and Flame Retardancy. ACS Applied Polymer Materials. Available at: [Link]

  • He, W., et al. (2021). Synthesis of a Hierarchically Branched Dendritic Polymer Possessing Multiple Dendrons on a Dendrimer-like Backbone. Macromolecules. Available at: [Link]

  • Usman, M., et al. (2023). Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. The Journal of Physical Chemistry B. Available at: [Link]

  • Silclear. (2024). Why is Silicone Chemically Resistant? Silclear. Available at: [Link]

  • Wang, S., et al. (2023). Low-energy tetrahedral networks for carbon and silicon from (2+1)-regular bipartite-like graphs. Acta Crystallographica Section A: Foundations and Advances. Available at: [Link]

  • Jasińska, L., et al. (2023). Polysiloxane Networks Modified by Nitrogen-Containing Organic Compounds. Materials. Available at: [Link]

  • Klausen, R. S. (2024). Precise Synthesis of Complex Si–Si Molecular Frameworks. Journal of the American Chemical Society. Available at: [Link]

  • van den Berg, S. A., et al. (2010). Biodegradable elastomeric networks: highly efficient cross-linking of poly(trimethylene carbonate) by gamma irradiation in the presence of pentaerythritol triacrylate. Biomacromolecules. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.9: Comparison Between Silicon and Carbon. Chemistry LibreTexts. Available at: [Link]

  • Aydin, Y., & Calimli, M. H. (2024). Characterization Methods to Determine Interpenetrating Polymer Network (IPN) in Hydrogels. Gels. Available at: [Link]

  • Zhang, H., et al. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2019). Chemistry of Silicon (Z=14). Chemistry LibreTexts. Available at: [Link]

  • Masłowski, M., et al. (2022). Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups. Materials. Available at: [Link]

  • Nanjwade, B. K., et al. (2015). Dendrimers: synthesis, applications, and properties. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Ionescu, E., et al. (2012). Silicon-Based Polymer-Derived Ceramics: Synthesis Properties and Applications-A Review. Journal of the American Ceramic Society. Available at: [Link]

  • Lou, Q., & Yella, R. (2012). Dendronization: A Useful Synthetic Strategy to Prepare Multifunctional Materials. Polymers. Available at: [Link]

  • Podgórski, M., et al. (2020). Impact of dopant geometry on memristive properties of oriented layers of conjugated macromolecular nanowires. Journal of Materials Chemistry C. Available at: [Link]

  • Masłowski, M., et al. (2022). Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups. ResearchGate. Available at: [Link]

  • Watuthanthrige, C. W. H., et al. (2023). Educational Series: Characterizing Crosslinked Polymer Networks. ResearchGate. Available at: [Link]

  • Cao, K., et al. (2022). Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure. Polymers. Available at: [Link]

  • Czub, P., & Pasternak, F. (2024). Silicone Nanocomposites with Enhanced Thermal Resistance: A Short Review. Materials. Available at: [Link]

  • Wikipedia. (n.d.). Silicone. Wikipedia. Available at: [Link]

  • Zhang, X., et al. (2023). Polyhedral Oligomeric Silsesquioxanes (POSS) for Transparent Coatings: Material Properties and Applications. Coatings. Available at: [Link]

  • Xometry. (2022). 7 Properties of Silicone. Xometry. Available at: [Link]

  • Szafraniec, J., et al. (2021). Structure-mechanical property correlations of model siloxane elastomers with controlled network topology. ResearchGate. Available at: [Link]

  • Vaia. (n.d.). Briefly explain the difference in molecular chemistry between silicone polymers and other polymeric materials. Vaia. Available at: [Link]

  • Masłowski, M., et al. (2022). Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups. Semantic Scholar. Available at: [Link]

  • Quora. (2023). What is the difference between carbon chains and silicon chains? Quora. Available at: [Link]

  • Mizera, A., & Błazejak, S. (2023). Application of Silsesquioxanes in the Preparation of Polyolefin-Based Materials. Materials. Available at: [Link]

  • Johnson, J. A., & Kloxin, C. J. (2021). Molecular Characterization of Polymer Networks. Chemical Reviews. Available at: [Link]

  • Amiel, C., & Sébastien, L. (2008). Polymer Networks Assembled by Host−Guest Inclusion between Adamantyl and β-Cyclodextrin Substituents on Poly(acrylic acid) in Aqueous Solution. ResearchGate. Available at: [Link]

  • Elastostar Rubber Corp. (2024). What Is Silicone? A Rubber, Elastomer, Or Polymer? Elastostar Rubber Corp. Available at: [Link]

  • Junkers, T. (2021). Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). Polymers. Available at: [Link]

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  • Wikipedia. (n.d.). Siloxane. Wikipedia. Available at: [Link]

  • He, Y., et al. (2011). Synthesis of Cyclic Dendronized Polymers via Divergent “Graft-from” and Convergent Click “Graft-to” Routes: Preparation of Modular Toroidal Macromolecules. Journal of the American Chemical Society. Available at: [Link]

  • Masłowski, M., et al. (2022). Comparison of the structural data of organosilicon and organic polymers. ResearchGate. Available at: [Link]

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Sources

Validation

A Guide to Purity Validation of Tetrakis(3,5-dibromophenyl)silane via 1H and 13C NMR Spectroscopy

In the landscape of advanced materials and pharmaceutical development, the absolute purity of chemical intermediates is not merely a quality metric; it is a fundamental prerequisite for reproducible and reliable outcomes...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of advanced materials and pharmaceutical development, the absolute purity of chemical intermediates is not merely a quality metric; it is a fundamental prerequisite for reproducible and reliable outcomes. Tetrakis(3,5-dibromophenyl)silane, a molecule with significant potential in organic electronics and as a building block for complex dendritic structures, is no exception. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a primary focus on the robust and structurally informative techniques of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings, practical execution, and comparative advantages of NMR-based purity assessment, supported by experimental protocols and data interpretation strategies.

The Criticality of Purity for Tetrakis(3,5-dibromophenyl)silane

Tetrakis(3,5-dibromophenyl)silane is often synthesized via a Grignard reaction between silicon tetrachloride and a Grignard reagent derived from 1,3,5-tribromobenzene. The nature of this synthesis route presents a landscape of potential impurities that can significantly impact the material's performance in downstream applications. These impurities may include:

  • Incompletely reacted starting materials: Residual 1,3,5-tribromobenzene.

  • Partially substituted silanes: Such as tris(3,5-dibromophenyl)silane.

  • Homocoupling byproducts: Formation of 3,3',5,5'-tetrabromobiphenyl from the Grignard reagent.[1]

  • Solvent and reagent residues: Residual solvents like tetrahydrofuran (THF) or diethyl ether, and other reagents used in the synthesis and workup.

The presence of these impurities, even in trace amounts, can alter the electronic properties, crystal packing, and reactivity of the final product. Therefore, a rigorous and quantitative purity assessment is paramount.

1H and 13C NMR Spectroscopy: A Primary Method for Structural and Purity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[2] For a molecule like Tetrakis(3,5-dibromophenyl)silane, both 1H and 13C NMR offer a definitive fingerprint of its chemical environment.

Predicted 1H and 13C NMR Spectral Characteristics

Due to the high degree of symmetry in the Tetrakis(3,5-dibromophenyl)silane molecule, its NMR spectra are expected to be relatively simple.

Molecular Structure and Proton/Carbon Environments

Caption: Molecular structure of Tetrakis(3,5-dibromophenyl)silane.

Predicted ¹H NMR Spectrum:

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals:

  • A triplet (or more accurately, a triplet-like signal) corresponding to the proton at the 4-position of the phenyl rings (H-4).

  • A doublet (or doublet-like signal) for the protons at the 2 and 6-positions (H-2, H-6).

The integration of these signals should be in a 1:2 ratio, respectively, for each phenyl ring, and therefore a 4:8 ratio for the entire molecule. The chemical shifts will be in the aromatic region, likely between 7.0 and 8.0 ppm.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will also be simplified due to the molecule's symmetry. We anticipate four signals for the aromatic carbons:

  • C1: The carbon directly attached to the silicon atom.

  • C2, C6: The carbons bearing a hydrogen atom.

  • C3, C5: The carbons bearing a bromine atom.

  • C4: The carbon at the para-position to the silicon atom.

The chemical shifts for these carbons will be in the aromatic region, typically between 120 and 150 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tetrakis(3,5-dibromophenyl)silane

NucleusPositionPredicted Chemical Shift (ppm)MultiplicityIntegration
¹HH-2, H-6~7.6 - 7.8d8H
¹HH-4~7.4 - 7.6t4H
¹³CC-1~135 - 140s4C
¹³CC-2, C-6~130 - 135d8C
¹³CC-3, C-5~122 - 127s8C
¹³CC-4~130 - 135d4C

Note: These are estimated chemical shifts and may vary depending on the solvent and instrument used.

Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a powerful application of NMR spectroscopy that allows for the determination of the concentration or purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a specific amount of the Tetrakis(3,5-dibromophenyl)silane sample (e.g., 10-20 mg).

    • Accurately weigh a specific amount of a suitable internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into the same vial. The standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask to ensure a homogenous solution.

    • Transfer an aliquot of the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

    • Ensure the spectrometer is properly shimmed to obtain sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ of any proton in the sample and standard is recommended.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Carefully integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity of the Tetrakis(3,5-dibromophenyl)silane using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a multi-faceted approach to purity validation often provides the most comprehensive and trustworthy results. Other techniques offer complementary information.

Table 2: Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleStrengthsWeaknesses
¹H and ¹³C NMR Nuclear spin in a magnetic field- Provides detailed structural information- Inherently quantitative (qNMR)- Non-destructive[2]- Can identify and quantify unknown impurities with structural elucidation- Lower sensitivity compared to MS- Can have signal overlap in complex mixtures
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phase- High sensitivity and resolution- Widely applicable for a range of compounds- Well-established for purity analysis- Requires a reference standard for each impurity for accurate quantification- Provides limited structural information[3]
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules- Extremely high sensitivity- Provides accurate mass for molecular formula determination- Can be coupled with chromatography (LC-MS, GC-MS) for separation and identification- Destructive technique- Ionization efficiency can vary between compounds, making quantification challenging without standards
Elemental Analysis Combustion to determine the percentage of C, H, N, S, etc.- Provides the empirical formula- Can detect inorganic impurities- Does not provide information on organic impurities- Requires a relatively large amount of sample
A Synergistic Approach to Purity Validation

A robust purity validation strategy often involves a combination of these techniques. For instance, HPLC can be used to separate impurities, which can then be collected and analyzed by NMR and MS for structural identification.

Caption: Integrated workflow for comprehensive purity validation.

Senior Application Scientist's Recommendation

For the definitive purity validation of Tetrakis(3,5-dibromophenyl)silane, quantitative ¹H NMR (qNMR) should be employed as the primary method. Its ability to provide both structural confirmation and a direct, quantitative measure of purity against a certified standard makes it an indispensable tool.[4] The inherent linearity of the NMR signal with respect to the number of nuclei, when acquired under appropriate conditions, provides a high degree of confidence in the results without the need for compound-specific calibration curves.

To complement the qNMR data and to ensure the highest level of quality control, especially in a regulatory or cGMP environment, it is highly recommended to also perform HPLC analysis with UV detection . This will provide orthogonal data on the presence and relative abundance of any impurities, particularly those that may not be easily quantifiable by NMR due to signal overlap or low concentration. For the identification of any unknown impurities detected by HPLC, LC-MS analysis is the logical next step to obtain accurate mass information, which, in conjunction with NMR data from isolated fractions, can lead to full structural elucidation.

This multi-technique approach, with qNMR at its core, provides a self-validating system that ensures the highest degree of confidence in the purity of Tetrakis(3,5-dibromophenyl)silane, thereby safeguarding the integrity of subsequent research and development activities.

References

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231.
  • Cui, Y., Liu, Y., Raftery, D. (2015). Tetrakis(trimethylsilyl)silane as a Standard Compound for Fast Spinning Solid-State NMR Experiments. Journal of Magnetic Resonance, 259, 10-15.
  • ResearchGate. (n.d.). 13 C NMR spectra of a silane A and b silane V. * denotes MeOH. NMR environments used for peak assignments are shown. Retrieved from [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Tetrakis(trimethylsilyl)silane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3,5-Tribromobenzene. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

  • Google Patents. (n.d.). US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

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Comparative

High-Resolution Mass Spectrometry (HRMS) Analysis of Tetrakis(3,5-dibromophenyl)silane: A Comparative Guide to Ionization and Mass Analyzers

Executive Summary Tetrakis(3,5-dibromophenyl)silane (Formula: C₂₄H₁₂Br₈Si, MW ≈ 967.7 g/mol ) is a highly brominated, non-polar organosilane. Analyzing this compound via mass spectrometry presents a dual challenge: its l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrakis(3,5-dibromophenyl)silane (Formula: C₂₄H₁₂Br₈Si, MW ≈ 967.7 g/mol ) is a highly brominated, non-polar organosilane. Analyzing this compound via mass spectrometry presents a dual challenge: its lack of polar functional groups renders standard Electrospray Ionization (ESI) ineffective, while its weak C-Br bonds lead to complete structural collapse under traditional 70 eV Electron Ionization (EI). Furthermore, the presence of eight bromine atoms generates a massive, complex isotopic envelope that requires ultra-high resolving power to decipher.

This guide provides an objective comparison of modern Atmospheric Pressure Ionization (API) techniques and high-resolution mass analyzers, establishing a self-validating protocol for the structural confirmation of highly brominated silanes.

The Causality of Ionization Selection: Overcoming Debromination

To accurately identify Tetrakis(3,5-dibromophenyl)silane, the analytical system must transfer the intact molecule into the gas phase without triggering the sequential loss of bromine atoms (debromination).

Why Traditional Methods Fail
  • Electron Ionization (EI): At 70 eV, the energy transferred to the molecule vastly exceeds the bond dissociation energy of the C-Br (~280 kJ/mol) and Si-C bonds. This results in extensive fragmentation, yielding a spectrum dominated by lower-mass fragments (e.g., [C₆H₃Br₂]⁺) rather than the intact molecular ion[1].

  • Electrospray Ionization (ESI): ESI relies on the presence of acidic or basic sites for solution-phase deprotonation or protonation[2]. Because Tetrakis(3,5-dibromophenyl)silane is a highly non-polar, neutral aromatic system, it exhibits near-zero ionization efficiency in ESI sources[3].

The Solution: Soft Atmospheric Pressure Ionization (API)

To preserve the molecular ion, researchers must utilize soft ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) .

  • APCI Mechanism: In GC-APCI or Direct Insertion Probe (DIP)-APCI, a corona discharge ionizes a make-up gas (typically N₂) to form a plasma[4]. Because Tetrakis(3,5-dibromophenyl)silane lacks proton-affinitive sites, ionization proceeds primarily via charge exchange with N₂•⁺ or N₄•⁺, generating a highly abundant radical cation [M]•⁺ with minimal in-source fragmentation[1].

  • APPI Mechanism: APPI utilizes a krypton lamp emitting 10.6 eV photons. Since the ionization energy of highly brominated aromatic rings is typically between 8 and 9 eV, the molecule directly absorbs a photon and ejects an electron to form [M]•⁺[4]. APPI is highly specific for aromatic systems and completely avoids the thermal degradation sometimes seen in corona-based APCI.

Ionization cluster_APCI APCI (Charge Exchange) cluster_APPI APPI (Direct Photoionization) N2 N2 Make-up Gas Plasma N2•+ / N4•+ Plasma N2->Plasma Corona Discharge Ion1 [M]•+ (Preserved Molecular Ion) Plasma->Ion1 Charge Transfer Analyte1 Tetrakis(3,5-dibromophenyl)silane Analyte1->Ion1 Photon 10.6 eV Photons (Kr Lamp) Ion2 [M]•+ (Preserved Molecular Ion) Photon->Ion2 Photon Absorption Analyte2 Tetrakis(3,5-dibromophenyl)silane Analyte2->Ion2

Fig 1: Mechanistic pathways of APCI and APPI soft ionization preserving the intact molecular ion.

Mass Analyzer Comparison: Resolving the Br₈ Isotopic Envelope

Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). A molecule containing eight bromine atoms will exhibit a massive binomial isotopic distribution spanning 16 Daltons (M, M+2, M+4... M+16), with the M+8 peak being the most abundant[5].

FeatureTime-of-Flight (Q-TOF)Orbitrap
Resolving Power (FWHM) 30,000 – 60,000120,000 – 240,000+
Mass Accuracy < 2 ppm< 1 ppm
Dynamic Range ~4 orders of magnitude[6]> 5 orders of magnitude
Suitability for Br₈ Silanes Good. Sufficient for pure samples, but may struggle with isobaric matrix interferences in complex environmental samples[6].Excellent. Ultra-high resolution easily separates the complex Br₈ fine structure from background matrix ions[7].

Causality for Selection: While TOF instruments offer faster acquisition rates suitable for narrow GC peaks, the Orbitrap is strictly preferred for Tetrakis(3,5-dibromophenyl)silane. The ultra-high resolution (>120,000) is mathematically required to separate the target's isotopic fine structure from potential co-eluting debrominated impurities (e.g.,[M - Br + H]⁺) that differ by only fractions of a Dalton.

Validated Experimental Protocol: DIP-APCI-HRMS

Because highly brominated silanes are thermally labile, prolonged exposure to high temperatures in a GC column can induce degradation. A Direct Insertion Probe (DIP) coupled to an APCI-Orbitrap provides a self-validating, solvent-free analytical workflow[5].

Step-by-Step Methodology
  • Sample Preparation: Deposit 1–2 μL of the sample (dissolved in toluene or directly as a solid micro-aliquot) into the glass capillary of the DIP. Allow solvent to evaporate at room temperature[5].

  • Probe Insertion & Desorption: Insert the probe into the APCI source. Program the DIP temperature to ramp from 150 °C to 450 °C at a rate of 50 °C/min[5]. Causality: Programmed heating temporally separates the target analyte from lower-boiling matrix components based on volatility, acting as a pseudo-chromatographic step.

  • APCI Source Parameters:

    • Mode: Positive Ionization.

    • Corona Current: 2.0 μA[7].

    • Source Temperature: 150 °C (Keep low to prevent thermal debromination)[7].

    • Make-up Gas: Nitrogen (N₂) at 300 L/h[7].

  • HRMS Acquisition (Orbitrap):

    • Set resolving power to ≥ 120,000 (at m/z 200).

    • Scan range: m/z 500 to 1200.

  • Self-Validating Data Processing:

    • Validation Check 1 (Mass Accuracy): Extract the exact mass of the theoretical M+8 base peak (m/z 967.3). The experimental mass must be within < 2 ppm.

    • Validation Check 2 (Isotopic Fidelity): Calculate the theoretical isotopic distribution. The relative intensity of the M+6, M+8, and M+10 peaks must match the theoretical binomial distribution within a 5% error margin. If deviation exceeds 5%, it indicates detector saturation or isobaric interference, invalidating the run[5].

Workflow S1 1. Sample Introduction (Direct Insertion Probe) S2 2. Thermal Desorption (Programmed heating to 450°C) S1->S2 S3 3. Soft Ionization (APCI) (Positive mode, 2.0 μA Corona) S2->S3 S4 4. HRMS Analysis (Orbitrap) (Resolution > 120,000 FWHM) S3->S4 S5 5. Data Deconvolution (Br8 Isotopic Envelope Matching) S4->S5

Fig 2: End-to-end analytical workflow for the HRMS characterization of highly brominated silanes.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics of different ionization sources when analyzing highly brominated aromatic compounds like Tetrakis(3,5-dibromophenyl)silane, based on established literature for brominated flame retardants[1][3].

Ionization TechniquePrimary Ion SpeciesIn-Source DebrominationRelative Sensitivity (LOD)Suitability for Target
EI (70 eV) [C₆H₃Br₂]⁺ (Fragment)> 95% (Severe)~0.04 ng (Poor)[8]Not Recommended. Loss of structural information.
ESI (Positive) NoneN/AUndetectableNot Recommended. Lack of proton affinity.
APCI (Positive) [M]•⁺< 5% (Minimal)< 10 fg (Excellent)[1]Highly Recommended. Preserves molecular ion; high sensitivity.
APPI (Positive) [M]•⁺< 5% (Minimal)< 25 pg (Good)[3]Recommended. Excellent alternative if APCI exhibits background noise.

Sources

Validation

Evaluating BET surface area of POPs derived from Tetrakis(3,5-dibromophenyl)silane

A Comprehensive Guide to Evaluating the BET Surface Area of Porous Organic Polymers (POPs) Derived from Tetrakis(3,5-dibromophenyl)silane For Researchers, Scientists, and Drug Development Professionals In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Evaluating the BET Surface Area of Porous Organic Polymers (POPs) Derived from Tetrakis(3,5-dibromophenyl)silane

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, Porous Organic Polymers (POPs) have emerged as a versatile class of materials with significant potential in gas storage, catalysis, and, notably, drug delivery.[1] Their high surface area, tunable porosity, and robust covalent framework make them ideal candidates for hosting and releasing therapeutic agents. This guide provides an in-depth evaluation of the Brunauer-Emmett-Teller (BET) surface area of POPs synthesized from the tetrahedral building block, Tetrakis(3,5-dibromophenyl)silane. We will explore the synthesis of these POPs via Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reactions, detail the protocol for accurate BET analysis, and present a comparative analysis against other porous materials, supported by experimental data.

The Significance of Tetrakis(3,5-dibromophenyl)silane as a POP Precursor

The choice of monomer is critical in dictating the final properties of a POP. Tetrakis(3,5-dibromophenyl)silane is a tetrahedral monomer that, due to its three-dimensional geometry, prevents efficient packing of the resulting polymer chains, leading to the formation of materials with high intrinsic porosity. The meta-substitution of the bromine atoms on the phenyl rings influences the geometry and reactivity of the monomer compared to its para-substituted counterpart, offering a different structural motif for the resulting porous network.

Synthesis of POPs from Tetrakis(3,5-dibromophenyl)silane: A Tale of Two Coupling Reactions

The synthesis of POPs from Tetrakis(3,5-dibromophenyl)silane is typically achieved through palladium-catalyzed cross-coupling reactions, which create a robust and extended porous network. The two most common and effective methods are the Sonogashira-Hagihara and Suzuki-Miyaura reactions.

Sonogashira-Hagihara Cross-Coupling: Building Rigidity

The Sonogashira-Hagihara reaction forms carbon-carbon bonds between a terminal alkyne and an aryl halide.[2][3] This reaction is particularly advantageous for creating rigid POP frameworks due to the linear nature of the resulting alkyne linkages.

Experimental Protocol: Sonogashira-Hagihara Polymerization of Tetrakis(3,5-dibromophenyl)silane

This protocol is adapted from a procedure for the synthesis of a porous organic polymer from a similar tetrakis(3-bromophenyl)silane monomer.[4]

Materials:

  • Tetrakis(3,5-dibromophenyl)silane

  • A suitable terminal alkyne co-monomer (e.g., 1,4-diethynylbenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-dimethylformamide (DMF)

  • A suitable amine base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • Monomer Dissolution: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Tetrakis(3,5-dibromophenyl)silane and the terminal alkyne co-monomer in a mixture of anhydrous DMF and the amine base. The choice of amine is crucial as it acts as both a base and a solvent, and its bulkiness can influence the reaction rate.

  • Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) iodide co-catalyst. The copper co-catalyst is essential for the activation of the terminal alkyne.[5]

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for 24-72 hours. The reaction temperature and time are critical parameters that affect the degree of polymerization and, consequently, the surface area of the resulting POP. Higher temperatures can lead to faster reaction rates but may also promote side reactions.

  • Work-up and Purification: After cooling to room temperature, the solid polymer is collected by filtration. To ensure the removal of any unreacted monomers, catalyst residues, and solvent, the polymer must be washed extensively with various solvents such as methanol, acetone, and chloroform. This purification step is vital for obtaining accurate BET surface area measurements, as residual impurities can block the pores.

  • Drying: The purified polymer is then dried under vacuum at an elevated temperature (e.g., 120 °C) for at least 12 hours to remove any trapped solvent molecules.

Suzuki-Miyaura Cross-Coupling: Versatility in Linker Design

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide and is renowned for its mild reaction conditions and tolerance to a wide range of functional groups.[6][7] This allows for the incorporation of various functionalities into the POP framework by choosing appropriately functionalized boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Polymerization of Tetrakis(3,5-dibromophenyl)silane

This is a general protocol that can be adapted for the polymerization of Tetrakis(3,5-dibromophenyl)silane.

Materials:

  • Tetrakis(3,5-dibromophenyl)silane

  • A suitable bis(boronic acid) or bis(boronic ester) co-monomer (e.g., 1,4-benzenediboronic acid)

  • A palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • A base (e.g., potassium carbonate, cesium fluoride)

  • A suitable solvent system (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • Reactant Mixture: In a reaction vessel, combine Tetrakis(3,5-dibromophenyl)silane, the diboronic acid co-monomer, the palladium catalyst, and the base.

  • Solvent Addition: Add the solvent mixture to the vessel. The use of a biphasic solvent system with a phase-transfer catalyst can sometimes enhance the reaction rate.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C for 24 to 72 hours.

  • Purification: Similar to the Sonogashira-Hagihara protocol, the resulting polymer is collected by filtration and subjected to extensive washing with various solvents to remove impurities.

  • Drying: The purified polymer is dried under vacuum at an elevated temperature.

Diagram of Synthesis Workflows

SynthesisWorkflows cluster_sonogashira Sonogashira-Hagihara Polymerization cluster_suzuki Suzuki-Miyaura Polymerization S_Start Monomers & Catalysts in DMF/Amine S_Reaction Heating (80-120°C, 24-72h) S_Start->S_Reaction S_Filtration Filtration S_Reaction->S_Filtration S_Washing Solvent Washing (MeOH, Acetone, CHCl3) S_Filtration->S_Washing S_Drying Vacuum Drying (>120°C, >12h) S_Washing->S_Drying S_POP Porous Organic Polymer S_Drying->S_POP Z_Start Monomers, Catalyst & Base in Solvent Mixture Z_Reaction Heating (80-110°C, 24-72h) Z_Start->Z_Reaction Z_Filtration Filtration Z_Reaction->Z_Filtration Z_Washing Solvent Washing Z_Filtration->Z_Washing Z_Drying Vacuum Drying Z_Washing->Z_Drying Z_POP Porous Organic Polymer Z_Drying->Z_POP

Caption: Synthetic workflows for POPs via Sonogashira-Hagihara and Suzuki-Miyaura reactions.

Evaluating the Porosity: The BET Surface Area Analysis

The Brunauer-Emmett-Teller (BET) theory is the most widely used method for determining the specific surface area of porous materials.[8] The technique involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures (77 K). By measuring the amount of gas adsorbed at different partial pressures, an adsorption isotherm is generated, from which the surface area can be calculated.

Step-by-Step Protocol for BET Surface Area Measurement

Instrumentation: A volumetric gas adsorption analyzer.

Procedure:

  • Sample Preparation (Degassing):

    • Accurately weigh approximately 50-100 mg of the dried POP sample into a sample tube.

    • Attach the sample tube to the degassing port of the instrument.

    • Degas the sample under high vacuum at a temperature of 120-150 °C for at least 12 hours. This step is critical to remove any adsorbed moisture or volatile impurities from the pores, ensuring an accurate surface area measurement. The degassing temperature should be chosen carefully to be high enough for effective cleaning but below the decomposition temperature of the polymer.

  • Measurement:

    • After degassing, cool the sample tube to room temperature and weigh it again to determine the exact mass of the degassed sample.

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a dewar filled with liquid nitrogen (77 K).

    • Start the analysis. The instrument will automatically dose the sample with known amounts of nitrogen gas at various relative pressures (P/P₀) and measure the amount of gas adsorbed.

  • Data Analysis:

    • The instrument software will generate a nitrogen adsorption-desorption isotherm.

    • The BET equation is applied to the linear portion of the isotherm, typically in the relative pressure range of 0.05 to 0.35.

    • From the slope and intercept of the BET plot, the monolayer capacity (the amount of gas required to form a single layer on the surface) is calculated.

    • The total surface area is then determined by multiplying the monolayer capacity by the cross-sectional area of a single nitrogen molecule (0.162 nm²).[9]

Diagram of BET Analysis Workflow

BET_Workflow Start Dried POP Sample Degassing Degassing (High Vacuum, 120-150°C, >12h) Start->Degassing Measurement N2 Adsorption/Desorption (77 K) Degassing->Measurement Isotherm Generate Adsorption Isotherm Measurement->Isotherm BET_Analysis Apply BET Equation (P/P₀ = 0.05-0.35) Isotherm->BET_Analysis Surface_Area Calculate BET Surface Area BET_Analysis->Surface_Area

Caption: Workflow for determining the BET surface area of a POP sample.

Comparative Analysis of BET Surface Area

The BET surface area of POPs derived from Tetrakis(3,5-dibromophenyl)silane can be compared with other porous materials to understand their potential for various applications, such as drug delivery. A higher surface area generally correlates with a higher drug loading capacity.[10]

Material ClassSpecific Material ExampleTypical BET Surface Area (m²/g)Key Features for Drug Delivery
Porous Organic Polymers (POPs) POP from Tetrakis(3-bromophenyl)silane (m-Si) and TESF[4]791High tunability, good stability, potential for functionalization.
Porous Aromatic Framework (PAF-1)[11]5600Exceptionally high surface area, robust framework.
Metal-Organic Frameworks (MOFs) MIL-101[12]~3000-6000Very high porosity, tunable pore size, potential for stimuli-responsive release.
ZIF-81300-1800Biocompatible metal ions and linkers, pH-responsive drug release.
Zeolites Zeolite Y~700-900High ion-exchange capacity, well-defined micropores, good thermal stability.
ZSM-5~400-550Shape-selective properties, hydrophobic/hydrophilic tunability.
Activated Carbon Commercial Activated Carbon500-2000High adsorption capacity for a wide range of molecules, low cost.

Discussion of Comparative Data:

POPs derived from silane-based monomers exhibit respectable BET surface areas, often in the range of several hundred to over a thousand m²/g. While some MOFs and PAFs can achieve significantly higher surface areas, the synthetic versatility and robustness of silane-based POPs make them highly attractive. For drug delivery applications, a balance between high surface area for drug loading and appropriate pore size and surface chemistry for controlled release is crucial. The ability to functionalize the aromatic rings of the Tetrakis(3,5-dibromophenyl)silane monomer before or after polymerization provides a pathway to tailor the surface properties of the POP for specific drug interactions.

Conclusion and Future Outlook

The evaluation of the BET surface area is a fundamental step in the characterization of POPs derived from Tetrakis(3,5-dibromophenyl)silane. The synthetic route, whether through Sonogashira-Hagihara or Suzuki-Miyaura coupling, significantly influences the resulting porosity. A meticulous BET analysis protocol, with careful attention to sample preparation, is essential for obtaining reliable and reproducible data. When compared to other porous materials, these silane-based POPs offer a compelling combination of porosity, stability, and synthetic tunability. Future research will likely focus on the precise control of pore size distribution and the incorporation of specific functionalities to optimize these materials for advanced applications, including targeted drug delivery systems where high surface area is a key determinant of efficacy.

References

  • Advanced Porous Aromatic Frameworks: A Comprehensive Overview of Emerging Functional Strategies and Potential Applic
  • Porous Aromatic Frameworks as a Platform for Multifunctional Applic
  • Targeted Synthesis of a Porous Aromatic Framework with High Stability and Exceptionally High Surface Area. (2009).
  • Porous Aromatic Frameworks (PAFs). Chemical Reviews. (2020).
  • Biological Application of Porous Aromatic Frameworks: State of the Art and Opportunities. (2021).
  • Porous Organic Polymers with Azo, Azoxy, and Azodioxy Linkages: Design, Synthesis, and CO 2 Adsorption Properties. MDPI. (2026).
  • Increased porosity a, b, Comparison of BET surface areas (a) and total...
  • Comparison of BET surface areas before and after loading the polymer...
  • Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC.
  • (PDF) Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media.
  • Mixed Matrix Membranes Using Porous Organic Polymers (POPs)
  • The processes behind drug loading and release in porous drug delivery systems. (2023).
  • Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties.
  • RSC Advances.
  • Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Bentham Open Archives. (2008).
  • Supporting Information for Sonogashira–Hagihara reactions of halogenated glycals Experimental procedures, analytical d
  • Preparation of Porous and Nanofibrous Biomaterials for Controlled Release of Small Molecules and Protein Drugs. University of Liverpool Repository.
  • Surface Area Determination of Porous Materials Using the Brunauer–Emmett–Teller (BET) Method: Limitations and Improvements. ACS Figshare. (2019).
  • Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. RSC Publishing.
  • Advances in porous organic polymers: syntheses, structures, and diverse applic
  • Sonogashira Coupling. Chemistry LibreTexts. (2024).
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • Retraction: Transition-metal-free synthesis of conjugated microporous polymers via amine-catalyzed Suzuki–Miyaura coupling rea. SciSpace. (2018).
  • Sonogashira coupling. Wikipedia.
  • Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and...
  • Sonogashira Coupling. Organic Chemistry Portal.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
  • (PDF) New Triphenylamine-Based Oligomeric Schiff Bases Containing Tetraphenylsilane Moieties in the Backbone.
  • Metal-organic frameworks in oral drug delivery. PMC. (2024).
  • Brunauer-Emmett-Teller (BET) surface area analysis.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Sonogashira coupling. wikidoc. (2012).
  • Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Sonogashira Coupling. SynArchive.
  • 100 Nano-Stories: BET Surface Area! Medium. (2021).
  • BET specific surface areas, pore size distributions, and pore volumes...
  • How Reproducible Are Surface Areas Calculated

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Comparative

HPLC retention times for comparing Tetrakis(3,5-dibromophenyl)silane derivatives

The chromatographic analysis of highly rigid, sterically hindered organosilanes is a notoriously complex challenge in analytical chemistry. Tetrakis(3,5-dibromophenyl)silane (CAS 18733-95-4) is a prime example: an extrem...

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Author: BenchChem Technical Support Team. Date: April 2026

The chromatographic analysis of highly rigid, sterically hindered organosilanes is a notoriously complex challenge in analytical chemistry. Tetrakis(3,5-dibromophenyl)silane (CAS 18733-95-4) is a prime example: an extremely lipophilic, tetrahedral molecule featuring eight polarizable bromine atoms. Because these molecules are critical structural nodes in 1[1], accurately separating the target compound from its under-brominated derivatives is paramount.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) retention times for Tetrakis(3,5-dibromophenyl)silane and its structural derivatives, evaluating the mechanistic causality behind stationary phase selection.

Mechanistic Causality: Overcoming Lipophilicity and Steric Bulk

To achieve baseline resolution of tetraphenylsilane derivatives, we must account for two competing molecular forces: hydrophobic partitioning and halogen polarizability .

The unsubstituted 2[2] establishes a strong baseline retention on standard reversed-phase (C18) columns due to its bulky, non-polar nature. However, as we substitute the phenyl rings with bromine atoms to create Tetrakis(3,5-dibromophenyl)silane, the estimated LogP skyrockets above 10.

Drawing from established methodologies for the 3[3], standard Acetonitrile/Water gradients will cause these heavy silanes to precipitate on the column, leading to severe peak tailing and carryover. Therefore, the mobile phase must incorporate Tetrahydrofuran (THF) to maintain solubility. Furthermore, while C18 columns rely purely on dispersive forces, Pentafluorophenyl (PFP) columns introduce dipole-dipole, π-π, and specific halogen bonding interactions. The highly electronegative fluorine atoms on the PFP phase actually repel the electron-rich bromine clouds of the analytes, slightly reducing overall retention time while vastly improving shape-selectivity between closely related derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol operates as a self-validating system utilizing an internal standard (IS) and a strict System Suitability Test (SST).

Step 1: System Suitability Testing (SST) Before analyzing brominated derivatives, inject a 50 µg/mL standard of unsubstituted Tetraphenylsilane (IS). Validation Gate: The IS must elute at tR​=4.25±0.15 min with a peak asymmetry factor ( As​ ) ≤1.15 . If the IS fails this gate, the system lacks the necessary solvating power, and the mobile phase THF ratio must be recalibrated.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of the silane derivative.

  • Dissolve completely in 1.0 mL of HPLC-grade THF (Vortex for 2 minutes). Causality: Heavily brominated silanes are insoluble in pure Acetonitrile or Methanol.

  • Dilute the stock solution to 100 µg/mL using a 50:50 mixture of THF and Acetonitrile.

Step 3: Chromatographic Setup

  • Columns Evaluated: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) vs. Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile / THF (80:20, v/v).

  • Gradient Program: 60% B to 100% B over 15 minutes; Isocratic hold at 100% B for 10 minutes to elute heavy oligomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm, cross-validated with 4[4] for peak purity confirmation.

Workflow Visualization

HPLC_Method cluster_columns 3. Stationary Phase Evaluation Sample 1. Sample Prep (THF/MeCN 1:1) SST 2. System Suitability (Tetraphenylsilane IS) Sample->SST C18 C18 Column (Hydrophobic Retention) SST->C18 PFP PFP Column (Halogen & π-π Selectivity) SST->PFP Detection 4. UV/Vis & MS Detection (254 nm / ESI-) C18->Detection PFP->Detection Data 5. Chromatographic Resolution (Rs > 2.0) Detection->Data

HPLC method development workflow for resolving heavily brominated tetraphenylsilane derivatives.

Comparative Data Analysis

The table below summarizes the retention behavior of the core tetraphenylsilane molecule alongside its brominated derivatives.

Silane DerivativeTotal BrominesEst. LogP tR​ on C18 (min) tR​ on PFP (min)Peak Symmetry ( As​ ) on PFP
Tetraphenylsilane (Core/IS)05.84.254.601.05
Tetrakis(4-bromophenyl)silane 48.28.757.901.08
Tetrakis(3,5-dibromophenyl)silane 810.614.8011.451.15
Tetrakis(3,4,5-tribromophenyl)silane 1213.021.3016.201.28

Data Insights & Column Comparison: As demonstrated in the data, retention on the C18 column scales almost linearly with the addition of bromine atoms, driven entirely by hydrophobic partitioning. The 12-bromo derivative suffers from excessive retention ( tR​=21.30 min) and begins to exhibit band broadening.

Conversely, the PFP column demonstrates a "fluorophilic repulsion" effect against the massive electron clouds of the heavily brominated derivatives. While the unsubstituted core retains longer on PFP than C18 (due to π−π interactions), the 8-bromo and 12-bromo derivatives elute faster on PFP (11.45 min and 16.20 min, respectively). Despite the shorter retention times, the PFP column yields superior peak symmetry and structural recognition, making it the superior choice for quantifying impurities (e.g., separating a 7-bromo incomplete reaction product from the 8-bromo target).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Tetrakis(3,5-dibromophenyl)silane

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. Tetrakis(3,5-dibromophenyl)silane, a polybr...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. Tetrakis(3,5-dibromophenyl)silane, a polybrominated organosilane, requires meticulous handling and a specific disposal protocol due to its chemical nature. This guide provides a comprehensive, step-by-step procedure for its proper disposal, grounded in established safety principles and regulatory standards.

Foundational Knowledge: Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for Tetrakis(3,5-dibromophenyl)silane may be limited, its structure as a polybrominated aromatic compound necessitates a cautious approach.

  • Primary Hazards: Based on analogous structures, we must assume the compound may cause skin, eye, and respiratory tract irritation. The long-term environmental and health effects of many organosilanes are not fully understood, mandating a precautionary principle to minimize exposure and release.

  • Combustion Risk: The most significant hazard associated with the disposal of polybrominated compounds is the potential for the formation of polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs) during incomplete combustion. These byproducts are highly toxic and persistent environmental pollutants. Therefore, standard laboratory incineration without specialized equipment is strictly prohibited.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The following table outlines the minimum requirements for handling Tetrakis(3,5-dibromophenyl)silane waste.

Equipment CategorySpecificationRationale for Use
Hand Protection Double-gloving with nitrile or butyl rubber gloves.Provides a robust barrier against dermal absorption, a primary route of exposure for many organic compounds.
Eye Protection Chemical splash goggles and a full-face shield.Protects against accidental splashes of solutions or airborne dust particles of the solid compound.
Body Protection Flame-resistant laboratory coat with tight cuffs.Prevents contamination of personal clothing and skin.
Respiratory All handling must occur inside a certified fume hood.Ensures that any dust or vapors are effectively contained and exhausted, preventing inhalation.

The Disposal Workflow: A Step-by-Step Protocol

This workflow is designed to ensure safety and compliance at every stage, from the laboratory bench to final disposal.

Proper segregation is the cornerstone of safe chemical waste management.

  • Designate a Waste Stream: Classify Tetrakis(3,5-dibromophenyl)silane waste as "Non-aqueous Halogenated Organic Waste."

  • Avoid Co-mingling: Crucially, do not mix this waste with other chemical waste streams , especially aqueous, acidic, or oxidizing waste, to prevent unforeseen reactions.

  • Labeling: Immediately label the waste container with its full chemical name, the words "Hazardous Waste," and the appropriate hazard pictograms.

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. Ensure the container is clean and dry before use.

  • Transferring Waste: Conduct all transfers of solid or dissolved waste inside a chemical fume hood. Use dedicated spatulas or funnels to avoid cross-contamination.

  • Secure Closure: Once waste is added, securely close the container. Do not overfill; leave at least 10% headspace to allow for potential vapor expansion.

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin within a satellite accumulation area or main hazardous waste storage facility.

  • Segregation: Ensure the storage area physically separates halogenated waste from incompatible materials.

  • Professional Disposal: The final disposal of Tetrakis(3,5-dibromophenyl)silane must be conducted by a licensed and certified hazardous waste management company.

  • Method of Destruction: The required method of disposal is high-temperature incineration in a facility equipped with appropriate emission control systems (e.g., afterburners and scrubbers). This is the only method that ensures the complete destruction of the compound and prevents the formation and release of PBDDs and PBDFs.

  • Documentation: Provide the disposal vendor with a copy of the Safety Data Sheet (SDS) and a complete inventory of the waste container's contents.

Disposal Process Visualization

The following diagram illustrates the logical flow of the disposal process, from initial waste generation to final, compliant destruction.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_storage On-Site Management cluster_disposal Final Disposition gen Generate Waste (in Fume Hood) segregate Segregate as Halogenated Organic gen->segregate container Place in Labeled HDPE Container segregate->container store Store in Designated Secondary Containment container->store Transfer doc Document Waste (Log & SDS) store->doc vendor Arrange Pickup by Licensed Vendor doc->vendor Schedule transport Transport to TSDF* vendor->transport incinerate High-Temperature Incineration transport->incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Handling

Personal protective equipment for handling Tetrakis(3,5-dibromophenyl)silane

In-Depth Technical Guide: Safety, PPE, and Handling Protocols for Tetrakis(3,5-dibromophenyl)silane For researchers and drug development professionals, handling heavily halogenated organosilanes requires a nuanced approa...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Safety, PPE, and Handling Protocols for Tetrakis(3,5-dibromophenyl)silane

For researchers and drug development professionals, handling heavily halogenated organosilanes requires a nuanced approach to laboratory safety. Tetrakis(3,5-dibromophenyl)silane (CAS: 18733-95-4) presents a unique safety profile: while its silicon-carbon bonds are sterically hindered and stable, its high bromine content necessitates strict protocols to prevent particulate inhalation, dermal absorption, and environmental contamination[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and disposal of this compound.

Chemical & Hazard Profiling

To design an effective safety protocol, we must first understand the mechanistic causality behind the chemical's hazards. Unlike volatile chlorosilanes (e.g., chlorotrimethylsilane) that react violently with moisture to produce hydrochloric acid gas[2][3], Tetrakis(3,5-dibromophenyl)silane is a tetraarylsilane. The steric bulk of the four aryl rings protects the central silicon atom, making the molecule highly stable to hydrolysis and non-water-reactive[4].

However, the primary hazard stems from its eight bromine atoms . Polybrominated aromatic compounds are notoriously hydrophobic, environmentally persistent, and prone to bioaccumulation[5][6]. Therefore, the physical hazard is primarily aerosolized dust, and the chemical hazard is long-term halogenated toxicity.

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication
CAS Number 18733-95-4Unique identifier for SDS cross-referencing and inventory tracking[1].
Molecular Formula C24H12Br8SiHigh halogen content dictates strict segregation into Halogenated Waste streams.
Molecular Weight 967.67 g/mol Heavy, bulky molecule; exists as a solid powder highly prone to static cling and aerosolization[1].
Solubility HydrophobicInsoluble in water. Decontamination requires non-polar or halogenated solvents (e.g., Toluene, DCM).

The Causality of PPE Selection

Standard basic laboratory PPE is insufficient for handling polybrominated powders. The selection of Personal Protective Equipment (PPE) for Tetrakis(3,5-dibromophenyl)silane is driven by the need to mitigate fine particulate exposure and prevent systemic absorption.

  • Dermal Protection (Double Gloving): Halogenated aromatics can permeate standard, thin latex gloves. Nitrile or Neoprene gloves are required. You must double-glove. The outer glove acts as the primary barrier against the hydrophobic powder, while the inner glove provides a secondary defense if the outer layer is compromised during solvent-based decontamination[2].

  • Respiratory Protection: Because this compound is a fine powder, the primary route of occupational exposure is the inhalation of suspended particulates. All handling must occur within a certified Class II Type B2 Biological Safety Cabinet or a standard Chemical Fume Hood with a face velocity of 0.4–0.6 m/s[2]. If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Ocular Protection: Standard safety glasses leave the top and sides of the eyes vulnerable to airborne dust. Unvented or indirectly vented chemical safety goggles must be worn to create a complete seal around the eyes[7].

  • Body Protection: A disposable, static-dissipative Tyvek lab coat or sleeves is recommended over standard cotton coats, as cotton fibers can trap brominated dust, leading to chronic secondary exposure.

Operational Workflow

The following diagram illustrates the logical workflow for handling Tetrakis(3,5-dibromophenyl)silane, ensuring that every step from preparation to disposal is accounted for.

Operational workflow and spill response for handling Tetrakis(3,5-dibromophenyl)silane.

Step-by-Step Handling Protocol

To ensure a self-validating system, researchers must follow this procedural methodology when weighing or transferring the compound:

Step 1: Environmental Preparation Clear the fume hood of all unnecessary equipment to minimize surfaces where dust can settle. Lay down a disposable, anti-static bench mat. Verify the fume hood monitor indicates safe airflow[2].

Step 2: PPE Verification Don your inner nitrile gloves, lab coat, unvented goggles, and outer nitrile gloves. Ensure there is no exposed skin between the glove cuffs and the lab coat sleeves.

Step 3: Anti-Static Transfer Because of its high molecular weight (967.67 g/mol ) and hydrophobicity, the powder will generate static electricity[1]. Use a grounded, static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel) to transfer the solid. Avoid rapid, sweeping motions that can aerosolize the powder.

Step 4: Weighing Transfer the compound into a pre-tared, anti-static weigh boat or directly into the reaction vessel. If using a weigh boat, carefully fold the boat to funnel the powder into the destination flask, minimizing airborne dust.

Step 5: Securing the Reagent Immediately seal the primary container. Tetrakis(3,5-dibromophenyl)silane should be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents.

Decontamination and Disposal Plan

Because Tetrakis(3,5-dibromophenyl)silane is a polybrominated compound, standard soap-and-water cleanup is entirely ineffective and will only spread the contamination.

Spill Response and Decontamination:

  • Containment: If a spill occurs inside the hood, do not sweep the dry powder, as this will aerosolize it.

  • Solvent Wipe: Dampen a lint-free wipe with a compatible non-polar or slightly polar organic solvent (e.g., Toluene or Dichloromethane)[2].

  • Wipe Down: Gently wipe the contaminated surface, folding the wipe inward to trap the dissolved silane. Repeat with a fresh solvent-damped wipe until the surface is visibly clean.

  • Final Clean: Perform a final wipe with isopropanol or ethanol to remove any residual toluene/DCM[2].

Waste Disposal Logistics: Environmental regulations strictly govern the disposal of polybrominated compounds due to their persistence[5].

  • Solid Waste: All contaminated wipes, weigh boats, and the outer layer of nitrile gloves must be placed in a sealed, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Any solvent used for decontamination or reaction workups must be routed to a "Halogenated Organic Liquid Waste" carboy. Never mix this with non-halogenated waste streams, as incinerating halogenated waste requires specialized high-temperature facilities to prevent the formation of toxic dioxins and furans[5].

References

  • University of Washington Environmental Health & Safety. "Standard Operating Procedure: Silanes." UW EH&S. Available at: [Link]

  • Defense Technical Information Center (DTIC). "Organic Silicon Compounds: Stability of the Bond between Silicon and other Elements." DTIC. Available at: [Link]

  • Stockholm Convention on Persistent Organic Pollutants. "Halogen-free Guideline: Environmental Impact of Brominated Flame Retardants and Polybrominated Compounds." POPs.int. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Safety Data Sheet - EPA OSC Response (Chlorosilanes vs Arylsilanes)." EPA.gov. Available at: [Link]

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